Pacidamycin 2
Description
(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-phenylpropanoic acid has been reported in Streptomyces coeruleorubidus with data available.
structure given in first source; isolated from Streptomyces coeruleorubidus; has anti-Pseudomonas aeruginosa activity
Properties
Molecular Formula |
C39H49N9O12 |
|---|---|
Molecular Weight |
835.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H49N9O12/c1-20(40)32(52)43-27(17-24-11-8-12-25(49)15-24)35(55)47(4)22(3)31(34(54)41-19-26-18-29(50)36(60-26)48-14-13-30(51)45-39(48)59)46-33(53)21(2)42-38(58)44-28(37(56)57)16-23-9-6-5-7-10-23/h5-15,19-22,27-29,31,36,49-50H,16-18,40H2,1-4H3,(H,41,54)(H,43,52)(H,46,53)(H,56,57)(H2,42,44,58)(H,45,51,59)/b26-19-/t20-,21-,22-,27-,28-,29+,31-,36+/m0/s1 |
InChI Key |
KYZRUJUDPCUPII-CHPVFLAQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Pacidamycin 2 from Streptomyces coeruleorubidus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycins, a class of uridyl peptide antibiotics, have garnered significant interest due to their unique mechanism of action, which involves the inhibition of bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of the discovery and isolation of Pacidamycin 2 from the soil bacterium Streptomyces coeruleorubidus. The document details the fermentation procedures, extraction and purification protocols, and analytical characterization of this promising antibiotic. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding and replication by researchers in the field of natural product drug discovery.
Introduction
The rising threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pacidamycins, produced by Streptomyces coeruleorubidus, represent such a class of compounds.[1][2] They are complex peptidyl nucleoside antibiotics that inhibit the bacterial enzyme translocase I (MraY), a critical component in the biosynthesis of peptidoglycan, the main constituent of the bacterial cell wall.[1] This mode of action makes them particularly interesting for the development of new therapeutics against multidrug-resistant bacteria.
Streptomyces coeruleorubidus, a Gram-positive bacterium found in soil, is the natural producer of the pacidamycin complex.[2][3] The initial discovery of pacidamycins involved screening of microbial extracts for activity against clinically relevant pathogens. Subsequent research has focused on elucidating the biosynthetic pathway and optimizing the production of these valuable compounds. This guide focuses specifically on the technical aspects of isolating this compound, a representative member of this antibiotic family.
Fermentation of Streptomyces coeruleorubidus
The production of this compound is achieved through submerged fermentation of Streptomyces coeruleorubidus. The composition of the fermentation medium and the culture conditions are critical for achieving optimal yields.
Culture Media
Several media compositions have been reported for the cultivation of Streptomyces coeruleorubidus for the production of secondary metabolites. A starch nitrate-based medium has been shown to be effective. For enhanced production of pacidamycins, a more complex medium is often employed.
Table 1: Fermentation Medium Composition for Pacidamycin Production
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| Soybean Meal | 5.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1.0 mL |
Trace Element Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0
Fermentation Protocol
A multi-stage fermentation process is typically used to ensure a healthy inoculum and robust production.
-
Seed Culture Preparation: A loopful of Streptomyces coeruleorubidus spores from a mature agar (B569324) plate is used to inoculate a 50 mL seed medium in a 250 mL baffled flask. The seed medium can be the same as the production medium or a richer medium to promote rapid initial growth. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 48-72 hours.
-
Production Culture: The seed culture (10% v/v) is transferred to the production medium. Fermentation is carried out in baffled flasks or a bioreactor at 28°C with vigorous aeration and agitation (e.g., 220 rpm in flasks) for 5-7 days.
-
Monitoring: The fermentation progress is monitored by measuring the pH of the broth and analyzing the production of this compound by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the fermentation of S. coeruleorubidus.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified through a series of chromatographic steps.
Extraction
-
Cell Removal: The fermentation broth is centrifuged at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant. The supernatant, which contains the majority of the secreted this compound, is collected.
-
Solvent Extraction: The pH of the supernatant is adjusted to 7.0. The supernatant is then extracted three times with an equal volume of ethyl acetate (B1210297). The organic phases are pooled.
-
Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
A multi-step purification process is necessary to isolate this compound to a high degree of purity.
-
Solid-Phase Extraction (SPE): The crude extract is redissolved in a minimal amount of methanol (B129727) and subjected to solid-phase extraction using a C18 cartridge. The cartridge is washed with a stepwise gradient of methanol in water to remove highly polar and non-polar impurities. Fractions containing this compound are eluted with an intermediate concentration of methanol.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched fractions from SPE are further purified by preparative reverse-phase HPLC.
Table 2: Preparative HPLC Conditions for this compound Purification
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 260 nm |
Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the pure compound.
Caption: Workflow for the extraction and purification of this compound.
Structural Characterization
The structure of the purified this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Molecular Formula |
| ESI+ | 784.3104 | 784.3112 | C₃₅H₄₅N₉O₁₂ |
Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that provide structural information about the peptide and nucleoside moieties of the molecule.
Caption: Simplified fragmentation pathway of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure and stereochemistry of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard solvent signal.
Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Uridine Moiety | ||
| H-1' | 5.85 (d, J=4.5 Hz) | 90.2 |
| H-5 | 5.62 (d, J=8.0 Hz) | 102.5 |
| H-6 | 7.88 (d, J=8.0 Hz) | 141.3 |
| Peptide Moiety | ||
| Ala Cα-H | 4.21 (q, J=7.0 Hz) | 50.1 |
| Tyr Cα-H | 4.55 (m) | 54.8 |
| Phe Cα-H | 4.38 (m) | 55.2 |
Note: This is a representative selection of key shifts. A full assignment requires 2D NMR experiments (COSY, HSQC, HMBC).
Conclusion
This technical guide outlines the fundamental procedures for the discovery and isolation of this compound from Streptomyces coeruleorubidus. The detailed protocols for fermentation, extraction, and purification, along with the analytical data, provide a solid foundation for researchers aiming to work with this class of antibiotics. The methodologies described herein can be adapted and optimized for the production and isolation of other pacidamycin analogs and novel natural products from actinomycetes. Further research into the genetic engineering of the biosynthetic pathway and optimization of fermentation conditions holds the potential to significantly improve the yields of these valuable compounds, paving the way for their future development as therapeutic agents.
References
- 1. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]
- 3. Streptomyces coeruleorubidus as a potential biocontrol agent for Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
Pacidamycin's Mechanism of Action: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycins are a class of uridyl peptide antibiotics with a targeted spectrum of activity, notably against the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Unlike many broad-spectrum antibiotics, Pacidamycins possess a highly specific mechanism of action, targeting a critical and clinically unexploited enzyme in the bacterial cell wall synthesis pathway: the phospho-N-acetylmuramoyl-pentapeptide translocase, MraY (also known as translocase I).[3][4][5][6] This technical guide provides an in-depth exploration of Pacidamycin's mode of action, presenting available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the key pathways and workflows.
The Molecular Target: MraY in Peptidoglycan Synthesis
The structural integrity of most bacteria is maintained by the peptidoglycan cell wall, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of this essential structure is a multi-step process that begins in the cytoplasm and is completed on the outer side of the cytoplasmic membrane.
MraY is an essential integral membrane enzyme that catalyzes the first step of the membrane-bound stage of peptidoglycan synthesis.[7][8] It facilitates the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P). This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and is a committed step in the pathway.[7][8] Inhibition of MraY effectively halts the production of peptidoglycan precursors, leading to a weakened cell wall and eventual cell lysis.
Mechanism of MraY Inhibition by Pacidamycin
Pacidamycins, as uridyl peptide antibiotics, are structural mimics of the natural MraY substrate, UDP-MurNAc-pentapeptide.[3][5] The uridine (B1682114) moiety present in all MraY nucleoside inhibitors, including Pacidamycin, is a key determinant for binding to the enzyme's active site.[5][7] Pacidamycin binds to the cytoplasmic face of MraY, occupying the active site and preventing the binding of the natural substrate.[7] This competitive inhibition blocks the formation of Lipid I, thereby disrupting the entire downstream process of cell wall assembly.[3][5]
While MraY from bacteria such as E. coli and S. aureus can be effectively inhibited by Pacidamycin in vitro, these organisms exhibit high levels of intrinsic resistance in vivo. This is likely due to a lack of uptake of the antibiotic or its removal by efflux pumps.[9]
Signaling Pathway Diagram
The following diagram illustrates the bacterial peptidoglycan biosynthesis pathway, highlighting the role of MraY and its inhibition by Pacidamycin.
Caption: Inhibition of MraY by Pacidamycin in the bacterial cell wall synthesis pathway.
Quantitative Data on Pacidamycin Activity
Table 1: Minimum Inhibitory Concentrations (MIC) of Pacidamycins
| Organism | Pacidamycin Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Pacidamycin 1 | 8 - 64 | [1] |
| Streptococcus pyogenes (constitutive resistance) | Pacidamycins | 12.5 | [1] |
| Streptococcus pyogenes (inducible resistance) | Pacidamycins | 25 | [1] |
| Enterobacteriaceae | Pacidamycins | >100 | [1] |
| Staphylococcus aureus | Pacidamycins | >100 | [1] |
| Wild-type and resistant Escherichia coli | Synthetic dihydropacidamycins | 4 - 8 |[5] |
Experimental Protocols
While a specific, standardized protocol for Pacidamycin is not available, the following methodologies represent common approaches for assessing the inhibition of MraY.
MraY Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the activity of MraY by monitoring the formation of Lipid I using a fluorescently labeled substrate.
Materials:
-
Purified MraY enzyme
-
Pacidamycin (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C₅₅-P)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 10% glycerol
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Pacidamycin in the assay buffer. The final concentration of the solvent should be kept constant across all wells (e.g., ≤1% DMSO).
-
Reaction Mixture: In a 384-well plate, add the assay buffer, dansylated UDP-MurNAc-pentapeptide (e.g., to a final concentration of 10 µM), and undecaprenyl phosphate (e.g., to a final concentration of 50 µM).
-
Inhibitor Addition: Add the Pacidamycin dilutions or vehicle control to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the dansyl group. A decrease in fluorescence, corresponding to the consumption of the fluorescent substrate, indicates enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each Pacidamycin concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Antibacterial Activity (MIC Determination)
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Pacidamycin
-
Bacterial strains (e.g., P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of Pacidamycin in MHB directly in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Pacidamycin at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Experimental Workflow and Logical Relationships
The evaluation of a novel MraY inhibitor like Pacidamycin follows a logical progression from biochemical characterization to whole-cell activity.
Inhibitor Characterization Workflow Diagram
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pacidamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of Pacidamycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin D is a member of the uridyl peptide family of antibiotics, a class of natural products that exhibit potent antimicrobial activity.[1][2][3] These compounds are of significant interest in the field of drug discovery due to their novel mechanism of action, which targets a critical and clinically unexploited enzyme in bacterial cell wall biosynthesis.[3][4] This guide provides an in-depth overview of the molecular target of Pacidamycin D, the enzyme MraY, detailing its function, the mechanism of inhibition by Pacidamycin D, quantitative binding data, and the experimental protocols used to elucidate this interaction.
The primary molecular target of Pacidamycin D is phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) , also known as translocase I.[1][2][5] MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[6][7][8] This pathway is crucial for the survival of most bacteria, as it is responsible for the formation of the protective peptidoglycan layer that maintains cell shape and integrity.[9][10] The inhibition of MraY by Pacidamycin D disrupts this vital process, leading to cell lysis and bacterial death.[11] The uracil-ribose moiety of pacidamycins is a key determinant for binding to the MraY target.[1]
Quantitative Data: Inhibition of MraY by Nucleoside Antibiotics
The inhibitory potency of various nucleoside antibiotics against MraY has been determined using a range of biochemical assays. While a specific IC50 or Kᵢ value for Pacidamycin D was not found in the immediate search results, the table below summarizes the inhibitory concentrations for other well-characterized MraY inhibitors, providing a comparative context for the potency of this class of antibiotics.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC₅₀ (nM) | Reference |
| Carbacaprazamycin | Aquifex aeolicus MraY (MraYAA) | Enzymatic Assay | 104 | [12] |
| Capuramycin | Aquifex aeolicus MraY (MraYAA) | Enzymatic Assay | 185 | [12] |
| 3′-Hydroxymureidomycin A | Aquifex aeolicus MraY (MraYAA) | Enzymatic Assay | 52 | [12] |
| Tunicamycin | Aquifex aeolicus MraY (MraYAA) | Isothermal Titration Calorimetry (Kd) | Varies with MgCl₂ concentration | [12] |
| Muraymycin D2 | Aquifex aeolicus MraY (MraYAA) | Enzymatic Assay | Potent Inhibition | [12] |
Experimental Protocols
The identification and characterization of MraY as the molecular target of pacidamycins and other nucleoside antibiotics have been achieved through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
MraY Inhibition Assay (Fluorescence-Based)
This protocol describes a continuous fluorescence assay to monitor the activity of MraY and its inhibition.
a. Principle: The assay utilizes a fluorescently labeled substrate, UDP-MurNAc-pentapeptide-dansyl, which, upon transfer to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P) by MraY, results in a change in the fluorescent signal.
b. Materials:
-
Purified MraY enzyme (membrane fraction or reconstituted)
-
UDP-MurNAc-pentapeptide-dansyl (fluorescent substrate)
-
Undecaprenyl phosphate (C₅₅-P)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Pacidamycin D or other inhibitors
-
96-well black microplates
-
Fluorescence plate reader
c. Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, UDP-MurNAc-pentapeptide-dansyl (e.g., 10 µM), and C₅₅-P (e.g., 20 µM).
-
Add varying concentrations of Pacidamycin D or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding the purified MraY enzyme to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Monitor the change in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC₅₀ value by plotting the percentage of MraY inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Radiochemical MraY Assay
This protocol outlines a discontinuous assay using a radiolabeled substrate to measure MraY activity.
a. Principle: The assay measures the incorporation of a radiolabeled precursor, UDP-MurNAc-[¹⁴C]pentapeptide, into the lipid-soluble product, Lipid I, which is then separated from the unreacted substrate by solvent extraction and quantified by scintillation counting.
b. Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-[¹⁴C]pentapeptide (radiolabeled substrate)
-
Undecaprenyl phosphate (C₅₅-P)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂
-
Pacidamycin D or other inhibitors
-
Butanol
-
Scintillation vials and cocktail
-
Scintillation counter
c. Procedure:
-
Set up reaction tubes containing reaction buffer, UDP-MurNAc-[¹⁴C]pentapeptide, and C₅₅-P.
-
Add various concentrations of Pacidamycin D or a vehicle control.
-
Start the reaction by adding the MraY enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of butanol and vortex vigorously to extract the lipid-soluble products.
-
Centrifuge the tubes to separate the phases.
-
Transfer a defined volume of the upper butanol phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the level of inhibition for each concentration of Pacidamycin D.
Visualizations
Bacterial Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the key stages of bacterial peptidoglycan synthesis, highlighting the central role of MraY.
Caption: The bacterial peptidoglycan biosynthesis pathway, illustrating the inhibition of MraY by Pacidamycin D.
Experimental Workflow for MraY Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory activity of a compound against MraY.
Caption: A generalized workflow for determining the IC₅₀ of an MraY inhibitor.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Phospho-N-acetylmuramoyl pentapeptide transferase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]
- 11. Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics - News - Utrecht University [uu.nl]
- 12. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pacidamycin 2 Biosynthetic Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycins are a class of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus that exhibit potent activity against Pseudomonas aeruginosa. Their unique structure, featuring a pseudopeptide backbone, an atypical 3'-deoxyuridine (B14125) nucleoside, and a rare ureido linkage, makes them an attractive scaffold for the development of novel antibiotics. This guide provides a comprehensive analysis of the Pacidamycin 2 biosynthetic gene cluster, detailing the genetic organization, the function of key enzymes, and the experimental methodologies used to elucidate the biosynthetic pathway.
Genetic Organization of the Pacidamycin Biosynthetic Gene Cluster
The pacidamycin biosynthetic gene cluster from Streptomyces coeruleorubidus spans approximately 31 kb and contains 22 open reading frames (ORFs), designated pacA through pacV.[1][2][3][4] Bioinformatic analysis and subsequent experimental validation have assigned functions to many of these genes, revealing a highly dissociated nonribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes.
| Gene | Proposed Function/Enzyme Type | Notes |
| pacA-C | Transport and Resistance | PacC shows homology to major facilitator superfamily transporters, likely involved in exporting pacidamycin.[4] |
| pacD, I | Stand-alone Condensation (C) domains | Involved in peptide bond formation. |
| pacE, F, K, M | Nucleoside modification | Involved in the synthesis of the 3'-deoxyuridine moiety. |
| pacG, H, J, N | Thiolation (T) and Carrier Proteins | PacH is a freestanding thiolation domain (PCP). PacJ is an MbtH-like protein that activates PacL. PacN is a carrier protein. |
| pacL, O, P, U, W | Adenylation (A) domains and NRPS modules | Responsible for the activation and incorporation of amino acid precursors. |
| pacQ, S, T | Diaminobutyric acid (DABA) biosynthesis | Involved in the synthesis of the non-proteinogenic amino acid L-2,3-diaminobutyric acid. |
| pacV | Methyltransferase | Catalyzes the N-methylation of the DABA residue. |
| pacR | Regulatory protein | Likely involved in the regulation of cluster expression. |
The Pacidamycin Biosynthetic Pathway
The biosynthesis of pacidamycin is a complex process involving the coordinated action of numerous enzymes. The pathway can be broadly divided into three key stages: the formation of the non-proteinogenic amino acid DABA, the assembly of the peptide backbone via a dissociated NRPS system, and the formation of the ureido linkage and final tailoring steps.
Figure 1: Proposed biosynthetic pathway for Pacidamycin.
Key Experimental Evidence and Protocols
The elucidation of the pacidamycin biosynthetic pathway has been underpinned by a series of key experiments, including gene knockout studies, heterologous expression, and in vitro enzymatic assays.
Gene Knockout Studies
Gene knockout experiments have been instrumental in confirming the involvement of the pac gene cluster in pacidamycin biosynthesis and in assigning functions to specific genes.
Table 2: Summary of Gene Knockout Phenotypes
| Gene Knockout | Phenotype | Reference |
| ΔpacO | Complete abolishment of pacidamycin production. | |
| ΔpacP | Complete abolishment of pacidamycin production. | |
| ΔpacQ | Significant reduction (>99%) in pacidamycin production. | |
| ΔpacU | Abolishment of Pacidamycin D production, with other analogs unaffected. |
Experimental Protocol: Gene Knockout in S. coeruleorubidus
A standard PCR-targeting method is employed for in-frame gene deletion.
-
Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by FRT (FLP recognition target) sites is PCR amplified. The primers used for this amplification contain 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene.
-
Recombineering: The amplified cassette is introduced into E. coli BW25113/pIJ790 carrying a cosmid containing the pac gene cluster. Recombineering, mediated by the λ Red system, replaces the target gene with the disruption cassette.
-
Conjugation: The modified cosmid is transferred from E. coli to S. coeruleorubidus via intergeneric conjugation.
-
Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotics. Successful double-crossover events resulting in the deletion of the target gene are verified by PCR analysis of genomic DNA.
-
Cassette Excision (Optional): The resistance cassette can be removed by introducing a plasmid expressing the FLP recombinase, which acts on the FRT sites.
Figure 2: Workflow for gene knockout in Streptomyces.
Heterologous Expression in Streptomyces lividans
Heterologous expression of the entire pac gene cluster in a host organism provides definitive proof of its role in pacidamycin biosynthesis and enables the production of pacidamycins in a potentially more genetically tractable host. Streptomyces lividans has been successfully used as a heterologous host for pacidamycin production.
Experimental Protocol: Heterologous Expression
-
Vector Construction: The entire ~31 kb pac gene cluster is cloned into a suitable expression vector, such as a cosmid or a bacterial artificial chromosome (BAC), that can replicate in Streptomyces.
-
Host Strain: Streptomyces lividans TK24 is a commonly used host strain.
-
Transformation: The expression vector is introduced into S. lividans protoplasts via PEG-mediated transformation or into spores via conjugation from an E. coli donor strain.
-
Culture and Fermentation: The recombinant S. lividans strain is cultured in a suitable production medium (e.g., SFM agar (B569324) or liquid TSB medium) to allow for the expression of the biosynthetic genes and production of pacidamycins.
-
Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of pacidamycins.
Upon heterologous expression in S. lividans, the production of Pacidamycin D and a new analog, Pacidamycin S, was observed.
In Vitro Enzymatic Assays
In vitro assays using purified enzymes are crucial for dissecting the specific functions of individual proteins in the biosynthetic pathway.
Experimental Protocol: In Vitro Reconstitution of Ureido Dipeptide Formation
This assay reconstitutes the formation of the ureido-dipeptide, a key structural feature of pacidamycins.
-
Protein Expression and Purification: The genes for PacL, PacJ, PacN, and PacO are cloned into expression vectors and overexpressed in E. coli. The proteins are then purified, typically using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture: A typical reaction mixture (50 µL) contains:
-
50 mM HEPES buffer (pH 8.0)
-
5 mM ATP
-
2 mM MgCl₂
-
1 mM TCEP
-
5 mM L-Alanine
-
5 mM L-Phenylalanine or L-m-Tyrosine
-
10 µM PacO
-
20 µM PacN
-
20 µM PacL
-
40 µM PacJ
-
-
Incubation: The reaction is incubated at 25°C for 2 hours.
-
Product Analysis: The reaction is quenched, and the proteins are removed. The supernatant is then analyzed by LC-HRMS to detect the formation of the ureido-dipeptide.
This in vitro system demonstrated the formation of the unusual Ala-Phe dipeptidyl ureido linkage.
Figure 3: General workflow for in vitro enzyme assays.
Conclusion
The analysis of the this compound biosynthetic gene cluster has provided significant insights into the enzymatic machinery responsible for the production of this unique class of antibiotics. The combination of bioinformatics, molecular genetics, and in vitro biochemistry has been essential in unraveling the complexities of its biosynthesis. This knowledge not only enhances our fundamental understanding of natural product biosynthesis but also provides a foundation for the future bioengineering of novel pacidamycin analogs with improved therapeutic properties. Further characterization of the unassigned ORFs and the regulatory networks governing cluster expression will continue to be important areas of research.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nonribosomal Peptide Synthetase (NRPS) Machinery in Pacidamycin 2 Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycin 2, a member of the uridyl peptide family of antibiotics, exhibits potent activity against Pseudomonas aeruginosa by inhibiting the translocase MraY, a crucial enzyme in bacterial cell wall biosynthesis. The intricate peptidyl backbone of pacidamycin is assembled by a highly dissociated and fascinating Nonribosomal Peptide Synthetase (NRPS) system. This technical guide provides a comprehensive overview of the NRPS machinery involved in this compound biosynthesis, detailing the genetic organization, enzymatic functions, and interplay of the dissociated catalytic domains. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the biosynthetic components, and presents visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research in this area.
The Pacidamycin Biosynthetic Gene Cluster: A Dissociated NRPS System
The biosynthesis of pacidamycins is orchestrated by a 31-kb gene cluster in Streptomyces coeruleorubidus, encompassing 22 open reading frames (ORFs) designated pacA through pacV.[1][2] Unlike canonical NRPS systems where catalytic domains are organized in a linear, modular fashion on large mega-enzymes, the pacidamycin NRPS is highly dissociated.[1][3] This fragmented assembly line consists of multiple standalone enzymes and smaller multi-domain proteins that must act in concert to assemble the final product. Of the 22 ORFs, 17 have been assigned roles in pacidamycin biosynthesis, with eight encoding NRPS-related functions.[1] These include four adenylation (A) domains, four thiolation (T) domains, three condensation (C) domains, and one thioesterase (TE) domain, none of which are part of a protein with more than three domains.
Core NRPS Components and their Substrate Specificity
The assembly of the pacidamycin peptide backbone is a complex process involving several key NRPS enzymes. The substrate specificities of the adenylation (A) domains, which are responsible for amino acid recognition and activation, have been characterized through in vitro assays. While specific kinetic parameters such as Km and kcat for the adenylation domains of the Pacidamycin NRPS are not extensively reported in the primary literature, their substrate preferences have been determined.
Table 1: Core NRPS Adenylation Domains in Pacidamycin Biosynthesis and their Characterized Substrates
| Gene | Protein | Domain Organization | Activated Substrate(s) | Role in Biosynthesis | Reference |
| pacL | PacL | C*-A-T | m-Tyrosine, L-Phenylalanine, L-Tryptophan | Activates the C-terminal aromatic amino acid. | |
| pacO | PacO | A | L-Alanine | Activates L-Alanine for incorporation. | |
| pacP | PacP | A-T-TE | L-2,3-diaminopropionate (DAP) (analog for DABA) | Activates the key building block 2,3-diaminobutyric acid (DABA). |
Note: C* denotes a truncated and likely non-functional condensation domain.
The activation of PacL's adenylation domain is notably dependent on the presence of an MbtH-like protein, PacJ.
The Biosynthetic Pathway of the Pacidamycin Peptide Core
The assembly of the pacidamycin peptide backbone is a fascinating process that involves both NRPS-mediated and tRNA-dependent steps.
Caption: Proposed biosynthetic pathway for the pacidamycin peptide core.
Experimental Protocols
Gene Knockout in Streptomyces coeruleorubidus
This protocol describes a generalized method for creating in-frame gene deletions in S. coeruleorubidus using PCR-targeting and intergeneric conjugation.
Caption: Workflow for generating gene knockouts in S. coeruleorubidus.
Methodology:
-
Primer Design: Design primers with 39-nucleotide homology arms flanking the target gene and sequences to amplify a resistance cassette (e.g., apramycin (B1230331) resistance).
-
PCR Amplification: Amplify the resistance cassette using the designed primers.
-
Transformation and Recombination: Transform E. coli BW25113/pIJ790 (containing the λ Red recombination system) with the amplified cassette and a cosmid carrying the pacidamycin gene cluster. Induce recombination to replace the target gene with the resistance cassette.
-
Plasmid Isolation and Conjugation: Isolate the recombinant cosmid and transfer it to a suitable E. coli donor strain (e.g., ET12567/pUZ8002). Conjugate with S. coeruleorubidus.
-
Selection of Mutants: Select for exconjugants that have undergone a single crossover event. Subsequently, select for double crossover events, resulting in the in-frame deletion of the target gene.
-
Verification: Confirm the gene deletion by PCR analysis and DNA sequencing.
Heterologous Expression and Purification of Pac Enzymes
Methodology:
-
Cloning: Clone the genes of interest (pacL, pacO, pacP, etc.) into an E. coli expression vector, such as pET28a, which incorporates an N-terminal His6-tag.
-
Transformation and Expression: Transform E. coli BL21(DE3) with the expression plasmid. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1 mM) at a low temperature (e.g., 16°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
In Vitro ATP-[32P]PPi Exchange Assay
This assay is used to determine the amino acid substrate specificity of the adenylation domains.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM DTT
-
2 mM ATP
-
0.5 mM [32P]pyrophosphate
-
1-5 µM of the purified adenylation domain-containing protein
-
Varying concentrations of the amino acid substrate.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10-30 minutes).
-
Quenching and Precipitation: Stop the reaction by adding a solution of 1.6% activated charcoal in 0.1 M sodium pyrophosphate and 3.5% perchloric acid. This mixture will precipitate the [32P]ATP formed during the reaction.
-
Filtration and Washing: Filter the mixture through a glass fiber filter and wash with water and ethanol (B145695) to remove unincorporated [32P]pyrophosphate.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for the ATP-[32P]PPi exchange assay.
Conclusion
The nonribosomal peptide synthetase machinery responsible for this compound biosynthesis represents a paradigm of dissociated NRPS systems. Understanding the intricate interplay of the individual catalytic domains is crucial for harnessing this biosynthetic pathway for the generation of novel antibiotic derivatives. The information and protocols provided in this technical guide offer a foundation for researchers to further investigate the enzymology of pacidamycin biosynthesis and to explore the potential of this unique system in synthetic biology and drug development. Further studies are required to elucidate the precise kinetic parameters of the key enzymes and to fully understand the structural basis for the protein-protein interactions that govern the assembly of this potent antibiotic.
References
- 1. In Vitro Reconstruction of Nonribosomal Peptide Biosynthesis Directly from DNA Using Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pacidamycin's Mode of Action Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial activity of Pacidamycin, a uridyl peptide antibiotic, with a specific focus on Gram-negative bacteria. This document synthesizes current research to detail the drug's primary target, mechanism of inhibition, and the key resistance pathways that have been identified.
Executive Summary
Pacidamycin exerts its antibacterial effect by inhibiting a crucial enzyme in the peptidoglycan biosynthesis pathway, a process essential for the integrity of the bacterial cell wall. Its primary target is the enzyme MraY, a phospho-MurNAc-pentapeptide translocase. By disrupting MraY's function, Pacidamycin effectively halts the production of Lipid I, a vital precursor for cell wall construction, leading to cell lysis and bacterial death. In Gram-negative bacteria, particularly Pseudomonas aeruginosa, resistance to Pacidamycin is predominantly mediated by impaired uptake of the antibiotic through the oligopeptide permease (Opp) transport system.
Mechanism of Action: Targeting MraY
Pacidamycins belong to the uridyl peptide class of antibiotics, which are known to target MraY.[1][2][3][4] MraY is an integral membrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[4][5] This is the first committed step in the membrane-associated stage of peptidoglycan synthesis.
The inhibition of MraY by Pacidamycin is thought to occur at the enzyme's active site, where it likely competes with the natural substrate. The uridyl moiety of Pacidamycin is a key structural feature for binding to MraY.[3][5] Structural studies of MraY in complex with other uridyl peptide antibiotics reveal a shallow binding site on the cytoplasmic face of the enzyme.[5] The uridine (B1682114) portion of the inhibitor occupies a conserved pocket, while the peptide side chain makes additional contacts that contribute to binding affinity and specificity.[5]
Quantitative Analysis of MraY Inhibition
While specific kinetic data for Pacidamycin's inhibition of MraY from Gram-negative bacteria is limited in the public domain, studies on closely related uridyl peptide antibiotics provide valuable insights into the potency of this class of inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.
Table 1: IC50 Values of Uridyl Peptide Antibiotics Against MraY from Aquifex aeolicus (a model organism) [5]
| Inhibitor | IC50 (nM) |
| 3'-hydroxymureidomycin A | 52 |
| Carbacaprazamycin | 104 |
| Capuramycin | 185 |
These low nanomolar IC50 values highlight the potent inhibitory activity of uridyl peptide antibiotics against their target enzyme. It is anticipated that Pacidamycin exhibits a similar level of potency.
Resistance Mechanisms in Gram-Negative Bacteria
The primary mechanism of high-level resistance to Pacidamycin in Pseudomonas aeruginosa is through impaired uptake of the antibiotic.[6][7] This is due to mutations in the genes encoding the Opp (oligopeptide permease) system, an ATP-binding cassette (ABC) transporter responsible for the uptake of small peptides.[6]
Lower-level resistance can be attributed to the overexpression of multidrug resistance efflux pumps, such as MexAB-OprM or MexCD-OprJ, which actively transport Pacidamycin out of the cell.[6][7]
Antimicrobial Spectrum
Pacidamycin exhibits a narrow spectrum of activity, with notable potency against Pseudomonas aeruginosa.[6][8] However, many other Gram-negative bacteria, such as Escherichia coli, are intrinsically resistant.[6] This intrinsic resistance is often due to a combination of poor uptake and efficient efflux.
Table 2: Minimum Inhibitory Concentrations (MICs) of Pacidamycin Against Pseudomonas aeruginosa [7]
| Strain | Genotype/Phenotype | MIC (µg/mL) |
| Wild-Type | - | 4 - 16 |
| Type 2 Mutant | Overexpression of MexAB-OprM or MexCD-OprJ | 64 |
| Type 1 Mutant | Defective oppB (Opp permease component) | 512 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][9][10]
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. protocols.io [protocols.io]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
The Core Uridyl Peptide Structure of Pacidamycin 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 2 is a member of the pacidamycin family of uridyl peptide antibiotics, which are naturally produced by the soil bacterium Streptomyces coeruleorubidus.[1] These antibiotics exhibit a narrow but potent spectrum of activity, notably against the opportunistic pathogen Pseudomonas aeruginosa. The pacidamycins, along with related compounds such as mureidomycins and napsamycins, belong to the larger class of uridyl peptide antibiotics (UPAs). These compounds are of significant interest to the scientific and medical communities due to their unique chemical structures and their inhibition of a clinically unexploited bacterial target, the enzyme translocase I (MraY). MraY is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents.
This technical guide provides an in-depth exploration of the core uridyl peptide structure of this compound, including its chemical properties, biosynthetic pathway, and mechanism of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, antibiotic discovery, and medicinal chemistry.
Core Structure and Chemical Properties of this compound
The fundamental structure of the pacidamycin family is a complex uridyl peptide scaffold. This scaffold consists of a 3'-deoxyuridine (B14125) nucleoside that is covalently linked to a peptide chain via a distinctive 4',5'-enamide bond to an N-methyl-2,3-diaminobutyric acid (DABA) residue.[2][3][4] This core structure is then further elaborated with a tetra- or pentapeptide.
This compound is characterized by a specific peptide sequence attached to this core. A hallmark of the pacidamycin peptide chain is its unusual architecture, which includes a β-peptide linkage and a ureido bond, resulting in a "doubly inverted" peptide chain.[1] This unique structural feature distinguishes it from conventional peptides and contributes to its biological activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C39H49N9O12 | |
| Exact Mass | 835.3501 | |
| Molecular Weight | 835.87 | |
| Stereochemistry | DABA: (2S, 3S) | |
| Tryptophan: (S) | ||
| Alanine (x2): (S) |
Table 1: Physicochemical Properties of this compound
| Technique | Data Summary |
| ¹H NMR Spectroscopy | Specific chemical shift assignments for this compound are not readily available in the public domain. Structural elucidation was performed using 2D NMR techniques, but the detailed data has not been published. |
| ¹³C NMR Spectroscopy | Similar to ¹H NMR, specific ¹³C chemical shift data for this compound is not publicly available. |
| Mass Spectrometry | The structures of the pacidamycins were determined using MS-MS techniques. However, detailed fragmentation data for this compound is not available in the reviewed literature. |
Table 2: Spectroscopic Data Summary for this compound
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the isolation and structural elucidation of this compound. These protocols are synthesized from general methods described in the literature for pacidamycins and other microbial natural products, as specific detailed protocols for this compound are not available.
Fermentation and Isolation of this compound
-
Inoculum Preparation: A vegetative inoculum of Streptomyces coeruleorubidus is prepared by transferring spores or mycelial fragments into a suitable seed medium and incubating for 48-72 hours at 28-30°C with shaking.
-
Production Fermentation: The seed culture is used to inoculate a production medium, which is typically a complex medium rich in carbon and nitrogen sources to support antibiotic production. The fermentation is carried out in large-scale fermenters for 5-7 days at 28-30°C with controlled aeration and agitation.
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant, containing the secreted pacidamycins, is subjected to solvent extraction, typically with a water-immiscible organic solvent like ethyl acetate (B1210297) or butanol.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic separations to isolate this compound. This multi-step process may include:
-
Adsorption chromatography on silica (B1680970) gel or Amberlite resins.
-
Size-exclusion chromatography on Sephadex LH-20.
-
Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient.
-
Structural Elucidation
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the purified this compound is determined using HRMS (e.g., ESI-QTOF) to establish its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced (e.g., by collision-induced dissociation - CID) to obtain structural information about the peptide sequence and the linkages between the different moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule.
-
2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity and spatial relationships of the atoms:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (e.g., an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure and stereochemistry.
-
-
Biosynthesis of the this compound Core Structure
The biosynthesis of pacidamycins is a complex process orchestrated by a dedicated gene cluster (pac) in Streptomyces coeruleorubidus.[2][3] The assembly of the uridyl peptide core involves a non-ribosomal peptide synthetase (NRPS) machinery, which is characterized by its modular nature.
Figure 1: Simplified workflow for the biosynthesis of the Pacidamycin core structure.
The biosynthesis can be conceptually divided into the formation of the modified nucleoside and the assembly of the peptide chain, followed by their eventual ligation. Key steps include the enzymatic modification of a uridine precursor and the sequential addition of amino acids by the NRPS modules. The process involves adenylation (A) domains for amino acid activation, thiolation (T) domains for covalent tethering, and condensation (C) domains for peptide bond formation. The final release of the assembled peptide and its ligation to the uridine moiety is catalyzed by a thioesterase (TE) domain.
Mechanism of Action: Inhibition of Translocase I (MraY)
The antibacterial activity of this compound stems from its potent and selective inhibition of translocase I (MraY).[2][3] MraY is a crucial membrane-bound enzyme in the bacterial peptidoglycan biosynthesis pathway. It catalyzes the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a critical step in the construction of the bacterial cell wall.
This compound acts as a substrate analogue inhibitor of MraY. The uridyl portion of the molecule mimics the natural substrate, allowing it to bind to the active site of the enzyme. The peptide portion of this compound then extends into a region of the enzyme that is not occupied by the natural substrate, leading to a stable and inhibitory complex. This binding prevents the formation of Lipid I, thereby halting peptidoglycan synthesis and ultimately leading to bacterial cell lysis.
Figure 2: Signaling pathway illustrating the mechanism of MraY inhibition by this compound.
Conclusion
This compound represents a fascinating and complex natural product with a unique uridyl peptide structure. Its intricate molecular architecture, featuring a modified nucleoside, an inverted peptide chain with unusual linkages, and specific stereochemistry, underscores the remarkable biosynthetic capabilities of Streptomyces. The potent and selective inhibition of the essential bacterial enzyme MraY makes this compound and its analogues promising candidates for the development of new antibiotics to combat drug-resistant pathogens. Further research into the structure-activity relationships, total synthesis, and biosynthetic engineering of pacidamycins will be crucial in harnessing the therapeutic potential of this important class of natural products. This guide provides a foundational understanding of the core structure of this compound, intended to facilitate and inspire future research and development in this area.
References
- 1. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Scholars@Duke publication: Nine enzymes are required for assembly of the pacidamycin group of peptidyl nucleoside antibiotics. [scholars.duke.edu]
Initial Characterization of Pacidamycin 2's Antimicrobial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of the antimicrobial properties of Pacidamycin 2, a member of the pacidamycin class of nucleoside-peptide antibiotics. This document collates available data on its antimicrobial activity, mechanism of action, and provides detailed experimental protocols relevant to its study.
Core Antimicrobial Properties of Pacidamycins
Pacidamycins are a class of antibiotics produced by the bacterium Streptomyces coeruleorubidus. They exhibit a highly selective spectrum of activity, primarily targeting the opportunistic pathogen Pseudomonas aeruginosa.
Antimicrobial Spectrum and Potency
The pacidamycin family of antibiotics demonstrates potent and specific activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) for this species generally ranging from 8 to 64 µg/mL.[1] For the wild-type P. aeruginosa strain PAO1, a more specific MIC range of 4 to 16 µg/mL has been reported.[2] The antimicrobial activity of pacidamycins is significantly reduced against most other bacteria, including Enterobacteriaceae, Staphylococcus aureus, and most Streptococci, with MIC values typically exceeding 100 µg/mL.[1] However, some activity has been noted against certain strains of Streptococcus pyogenes with constitutive and inducible macrolide-lincosamide-streptogramin resistance, with MICs of 12.5 and 25 µg/mL, respectively.[1]
Table 1: Summary of Pacidamycin Antimicrobial Activity
| Microorganism | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 8 - 64 | General range for the pacidamycin class.[1] |
| Pseudomonas aeruginosa (PAO1) | 4 - 16 | Wild-type strain.[2] |
| Enterobacteriaceae | >100 | [1] |
| Staphylococcus aureus | >100 | [1] |
| Most Streptococci | >100 | [1] |
| Streptococcus pyogenes (MLS resistant) | 12.5 - 25 | Constitutive and inducible resistance.[1] |
Mechanism of Action: Inhibition of MraY
Pacidamycins exert their bactericidal effect by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY. This integral membrane protein is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. MraY catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. By blocking this crucial step, pacidamycins prevent the formation of the peptidoglycan layer, leading to cell lysis and bacterial death.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pacidamycin 2 MraY Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial integral membrane enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[1] This step is the first committed membrane-associated stage in cell wall construction, making MraY an attractive and relatively unexploited target for novel antibacterial agents.[1][3]
Pacidamycins are a family of uridyl peptide antibiotics that inhibit bacterial cell wall assembly by targeting MraY. These natural products, along with related compounds like mureidomycins and muraymycins, are potent inhibitors of the MraY translocase. This application note provides a detailed protocol for determining the inhibitory activity of Pacidamycin 2 against the MraY enzyme using a luminescence-based assay that quantifies the formation of Uridine Monophosphate (UMP), a direct product of the MraY reaction.
Mechanism of MraY Catalysis and Inhibition
The MraY enzyme facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from its UDP-linked precursor to the lipid carrier C₅₅-P. This reaction releases UMP. This compound, as a uridyl peptide antibiotic, is believed to act as a substrate analog, binding to the MraY active site and preventing the natural substrate from binding, thereby inhibiting the synthesis of Lipid I and halting cell wall construction.
Quantitative Data on MraY Inhibitors
| Inhibitor | IC₅₀ (nM) | Reference |
| 3′-hydroxymureidomycin A | 52 | |
| Carbacaprazamycin | 104 | |
| Capuramycin | 185 | |
| SPM-1 (Sphaerimicin Analogue) | 170 |
Detailed Experimental Protocol: UMP-Glo™ Assay
This protocol is adapted from luminescence-based assays used to measure MraY activity by quantifying UMP production.
1. Principle
The MraY enzyme synthesizes Lipid I from UDP-MurNAc-pentapeptide and C₅₅-P, releasing UMP. The UMP-Glo™ assay quantifies the amount of UMP produced in the reaction. The UMP Detection Reagent converts UMP and ATP into ADP, and the resulting ADP is used by a kinase to convert luciferin (B1168401) into a luminescent signal, which is directly proportional to the UMP produced. Enzyme inhibition by this compound will result in a decrease in the luminescent signal.
2. Materials and Reagents
-
MraY Enzyme: Purified, detergent-solubilized MraY (e.g., MraY from Aquifex aeolicus, MraYAA).
-
Substrates:
-
UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate (C₅₅-P)
-
-
Inhibitor: this compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂, and a suitable detergent such as 20 mM CHAPS or 0.04% Triton X-100.
-
Detection Reagent: UMP-Glo™ Reagent (Promega) or equivalent.
-
Plates: White, opaque 384-well or 96-well assay plates.
-
Instrumentation: Plate-reading luminometer.
-
DMSO: For inhibitor dilution.
3. Reagent Preparation
-
MraY Enzyme Stock: Prepare a working stock of MraY enzyme (e.g., 100 nM) in assay buffer. The final concentration in the assay will typically be around 50 nM.
-
Substrate Stocks:
-
Prepare a 1.5 mM stock of UDP-MurNAc-pentapeptide in water.
-
Prepare a 2.5 mM stock of C₅₅-P in a suitable organic solvent or detergent solution.
-
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO for IC₅₀ determination.
-
UMP-Glo™ Reagent: Prepare according to the manufacturer's instructions immediately before use.
4. Assay Workflow
5. Step-by-Step Procedure
-
Dispense Inhibitor: Add 1 µL of this compound from the serial dilution (or DMSO for 0% inhibition control) to the wells of a 384-well plate. For 100% inhibition (background) control, use assay buffer instead of enzyme in a separate set of wells.
-
Add Enzyme: Add 10 µL of the MraY enzyme working stock (final concentration ~50 nM) to each well containing the inhibitor or DMSO.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-20 minutes at the reaction temperature (e.g., 30°C or 45°C for MraYAA).[1]
-
Initiate Reaction: Prepare a substrate master mix containing UDP-MurNAc-pentapeptide and C₅₅-P in assay buffer. Add 10 µL of this mix to each well to start the reaction. Final concentrations should be approximately 150 µM for UDP-MurNAc-pentapeptide and 250 µM for C₅₅-P.
-
Enzymatic Reaction: Incubate the plate for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.
-
Detection: Stop the reaction by adding 20 µL of UMP-Glo™ Reagent to each well. Mix and incubate at room temperature for 60 minutes to allow the luminescence signal to stabilize.
-
Read Plate: Measure the luminescence of each well using a plate-reading luminometer.
6. Data Analysis
-
Calculate Percent Inhibition:
-
Average the readings from the DMSO control wells (0% inhibition, Max_Signal).
-
Average the readings from the background control wells (100% inhibition, Min_Signal).
-
Calculate the percent inhibition for each this compound concentration (Test_Signal) using the following formula: % Inhibition = 100 * (1 - (Test_Signal - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of MraY activity.
-
References
- 1. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Synthesis of Pacidamycin Analogs and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent and selective activity against Pseudomonas aeruginosa by inhibiting the essential bacterial enzyme phospho-MurNAc-pentapeptide transferase (MraY, or Translocase I).[1][2] This enzyme is a critical, clinically unexploited target in the peptidoglycan biosynthesis pathway, making pacidamycins an attractive scaffold for the development of new antibacterial agents.[1][2][3][4] The complex structure of pacidamycins, featuring nonproteinogenic amino acids, a double inversion of the peptide chain, and a rare ureido linkage, presents significant synthetic challenges.[2][5][6]
This document provides detailed protocols and application notes for various in vitro strategies to synthesize Pacidamycin 2 analogs and other derivatives. These methods, ranging from total chemical synthesis to enzymatic and chemoenzymatic approaches, enable the generation of novel analogs for structure-activity relationship (SAR) studies and the development of next-generation antibiotics.
Total Chemical Synthesis of Pacidamycin Analogs via Copper-Catalyzed Cross-Coupling
Total synthesis provides a powerful route to access pacidamycin analogs with modifications at various positions, which is difficult to achieve through biosynthetic methods. A key strategy involves the late-stage coupling of two complex fragments, allowing for the modular assembly of different analogs.[1][7] The first total synthesis of Pacidamycin D was achieved using a copper(I)-catalyzed cross-coupling of a Z-oxyvinyl iodide and a highly functionalized tetrapeptide carboxamide.[1] This approach allows for the creation of a range of analogs by simply altering the tetrapeptide moiety.[1][7]
Logical Workflow for Total Synthesis
Caption: Workflow for the total synthesis of pacidamycin analogs.
Experimental Protocol: Copper-Catalyzed Cross-Coupling
This protocol is a generalized procedure based on the published total synthesis of Pacidamycin D.[1][7] Researchers should adapt and optimize conditions for specific analogs.
Materials:
-
Uridine-derived Z-oxyvinyl halide (Fragment 1)
-
Protected tetrapeptide carboxamide (Fragment 2)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC-grade water and acetonitrile
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Cs₂CO₃ (2.0 equiv.), CuI (0.2 equiv.), and the protected tetrapeptide carboxamide (Fragment 2, 1.2 equiv.) to a flame-dried reaction vessel.
-
Solvent and Ligand Addition: Add anhydrous DMF, followed by DMEDA (0.4 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Addition of Vinyl Halide: Add a solution of the uridine-derived Z-oxyvinyl halide (Fragment 1, 1.0 equiv.) in anhydrous DMF to the reaction mixture.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude coupled product is then purified using flash column chromatography.
-
Global Deprotection: Dissolve the purified protected pacidamycin analog in a solution of TFA/TIS/Water (e.g., 95:2.5:2.5) or another appropriate deprotection cocktail based on the protecting groups used.
-
Final Purification: Stir the deprotection mixture for 2-4 hours at room temperature. Remove the solvent under reduced pressure and purify the final pacidamycin analog using preparative reverse-phase HPLC.
Data Presentation: Biological Activity of Synthetic Pacidamycins
The following table summarizes the MraY inhibitory and antibacterial activities of synthetically produced Pacidamycin D and its 3'-hydroxy analog.[7]
| Compound | MraY IC₅₀ (nM) | MIC (μg/mL) vs. P. aeruginosa PAO1 | MIC (μg/mL) vs. P. aeruginosa ATCC 25619 |
| Pacidamycin D (Synthetic) | 22 | 64 | 16 |
| 3'-Hydroxy Pacidamycin D | 42 | >128 | >128 |
In Vitro Enzymatic Reconstitution of the Ureido Dipeptide Linkage
The biosynthesis of pacidamycins involves a highly dissociated set of nonribosomal peptide synthetase (NRPS) modules.[5][6][8] A key and unusual feature is the ureido linkage between Ala₄ and the C-terminal aromatic amino acid (e.g., Phe₅), which constitutes a reversal in the peptide chain direction.[5][6] This bond formation has been successfully reconstituted in vitro using four purified enzymes from the pacidamycin biosynthetic gene cluster (PacL, PacJ, PacN, and PacO), providing a platform for studying the enzymatic logic and potentially synthesizing novel peptide fragments.[5][6][8]
Signaling Pathway for Ureido Dipeptide Formation
Caption: Enzymatic cascade for the in vitro formation of the ureido dipeptide.
Experimental Protocol: In Vitro Reconstitution Assay
This protocol is adapted from the methods used to identify the function of the pacidamycin biosynthetic enzymes.[5][6]
Materials:
-
Purified recombinant enzymes: PacO (A-domain), PacL (A-T domain), PacJ (unknown function), PacN (T-C domain)
-
L-Alanine, L-Phenylalanine (or L-Tryptophan)
-
Adenosine triphosphate (ATP)
-
Sodium bicarbonate (source of CO₂)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5-8.0)
-
[¹⁴C]-labeled amino acid for radioactive detection (optional)
-
Reagents for protein cleavage and HPLC/LC-MS analysis
Procedure:
-
Enzyme Preparation: Express and purify PacO, PacL, PacJ, and PacN as recombinant proteins from E. coli. Ensure enzymes are active and properly folded.
-
Reaction Mixture: Prepare a reaction mixture in Tris-HCl buffer containing:
-
PacO (1-5 µM)
-
PacL (1-5 µM)
-
PacJ (1-5 µM)
-
PacN (1-5 µM)
-
L-Alanine (1 mM)
-
L-Phenylalanine (1 mM)
-
ATP (2 mM)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
Sodium Bicarbonate (50 mM)
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by flash freezing.
-
Product Analysis:
-
The product, a ureido dipeptide, is covalently tethered to the thiolation (T) domain of PacN.
-
To analyze the product, perform an on-protein cleavage (e.g., alkaline hydrolysis) to release the peptide.
-
Analyze the released product by reverse-phase HPLC and confirm its identity and mass by LC-MS/MS.
-
Chemoenzymatic and Semi-Synthetic Approaches
Combining biological production with chemical modification (chemoenzymatic or semi-synthesis) offers an efficient way to generate novel derivatives. This approach leverages the ability of engineered microbial strains to produce a core pacidamycin scaffold, which is then chemically diversified.
3A. Pictet-Spengler Diversification of a Biosynthetic Precursor
A nonenzymatic Pictet-Spengler reaction can be used to diversify pacidamycin analogs that contain a meta-tyrosine residue at the N-terminus.[9][10] An engineered Streptomyces strain is first used to produce the m-Tyr-containing pacidamycin 4, which then serves as the substrate for a chemical reaction with various aryl aldehydes.[9]
Workflow for Pictet-Spengler Diversification
Caption: Chemoenzymatic workflow for generating pacidamycin derivatives.
Experimental Protocol: Pictet-Spengler Reaction
This protocol is based on the published method for diversifying Pacidamycin 4.[9]
Materials:
-
Purified Pacidamycin 4 (m-Tyr precursor)
-
Aryl aldehyde of choice (e.g., 5-bromosalicylaldehyde, 4-bromobenzaldehyde)
-
Acetonitrile (MeCN)
-
Potassium phosphate (B84403) buffer (KH₂PO₄, 0.1 M, pH 6.0)
Procedure:
-
Reaction Setup: Prepare a stock solution of the aryl aldehyde (e.g., 50 mM) in MeCN.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Pacidamycin 4 (e.g., 1 mg/mL final concentration)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Acetonitrile (to make a 1:1 solution with buffer)
-
Aryl aldehyde stock solution to a final concentration of 25-50 mM.
-
-
Incubation: Incubate the reaction mixture at 50°C for 16 hours.
-
Analysis and Purification: Monitor the reaction by LC-MS. Purify the resulting Pictet-Spengler products using preparative reverse-phase HPLC.
Data Presentation: Pictet-Spengler Reaction Yields and Activity
The following tables summarize the conversion yields for various aldehydes and the biological activity of the resulting derivatives.[9]
Table 1: Conversion Yields with Different Aldehydes [9]
| Aldehyde Partner | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Benzaldehyde | 10 | - |
| Salicylaldehyde | 99 | 60 |
| 5-Bromosalicylaldehyde | 99 | 65 |
| 4-Bromobenzaldehyde | 99 | 67 |
| 4-Bromo-3-nitrobenzaldehyde | 99 | 58 |
| 4-Nitrobenzaldehyde | <5 | - |
Table 2: Antibacterial Activity of Pictet-Spengler Derivatives [9]
| Compound | MIC₉₀ (μg/mL) vs. P. aeruginosa ATCC 15442 |
|---|---|
| Pacidamycin 4 (Control) | 64 |
| Derivative from 5-bromosalicylaldehyde | >128 |
| Derivative from 4-bromobenzaldehyde | >128 |
| Derivative from 4-bromo-3-nitrobenzaldehyde | >128 |
Note: Derivatization via the Pictet-Spengler reaction in these examples led to a loss of antibacterial activity, demonstrating the sensitivity of the N-terminal region to modification.[9]
3B. Semi-Synthesis of Dihydropacidamycin Derivatives
Hydrogenation of the C(4') exocyclic olefin of natural pacidamycins produces dihydropacidamycins. These semi-synthetic compounds are chemically more stable and retain comparable antimicrobial activity to their parent compounds, making them attractive candidates for further development.[11][12]
Conceptual Protocol: Hydrogenation
-
Dissolution: Dissolve purified natural pacidamycin (e.g., Pacidamycin D) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction by LC-MS until the starting material is consumed. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Purification: Purify the resulting dihydropacidamycin derivative by preparative HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SynBio-SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Precursor-Directed Biosynthesis of Novel Pacidamycins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation of novel pacidamycin derivatives through precursor-directed biosynthesis. Pacidamycins are uridyl peptide antibiotics with a unique mode of action, inhibiting translocase I, a clinically unexploited target in bacterial cell wall synthesis.[1][2] The inherent flexibility of the pacidamycin biosynthetic machinery in Streptomyces coeruleorubidus allows for the incorporation of unnatural amino acid precursors, leading to the production of new analogues with potentially improved therapeutic properties.[1][3]
Overview of Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic pathway of a microorganism to produce modified natural products. In the case of pacidamycin, the nonribosomal peptide synthetase (NRPS) assembly line, encoded by the pac gene cluster, exhibits relaxed substrate specificity.[2] This allows for the substitution of the natural tryptophan precursor with various analogues, which are then incorporated into the pacidamycin scaffold. This approach has been successfully employed to generate a variety of novel pacidamycins, some of which are produced in greater quantities than the parent compound.
Quantitative Data Summary
The following table summarizes the results of precursor feeding experiments with various tryptophan analogues, indicating the successful incorporation and relative production levels of the corresponding novel pacidamycin derivatives.
| Precursor Fed | Novel Pacidamycin Produced | Relative Production Level | Reference |
| 2-Methyltryptophan | 2-Methylpacidamycin | Higher than natural pacidamycin | |
| 7-Methyltryptophan | 7-Methylpacidamycin | Higher than natural pacidamycin | |
| 7-Chlorotryptophan | 7-Chloropacidamycin | Higher than natural pacidamycin | |
| 7-Bromotryptophan | 7-Bromopacidamycin | Higher than natural pacidamycin | |
| 4-Methyltryptophan | 4-Methylpacidamycin | Low incorporation | |
| 5-Methyltryptophan | 5-Methylpacidamycin | Low incorporation | |
| 6-Methyltryptophan | 6-Methylpacidamycin | Low incorporation |
Note: The overall yield of pacidamycins can be significantly increased from approximately 1-2 mg/L to over 100 mg/L through a combination of strain selection, fermentation medium optimization, and amino acid feeding strategies.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the precursor-directed biosynthesis of novel pacidamycins.
Bacterial Strain and Culture Conditions
The primary producing organism for pacidamycin is Streptomyces coeruleorubidus. A standard strain, such as Streptomyces coeruleorubidus DSM 41172, can be used.
Protocol 3.1.1: Culture Maintenance and Inoculum Preparation
-
Strain Maintenance: Maintain S. coeruleorubidus on GYM Streptomyces Medium agar (B569324) plates.
-
GYM Streptomyces Medium Composition (per liter):
-
Glucose: 4.0 g
-
Yeast Extract: 4.0 g
-
Malt Extract: 10.0 g
-
CaCO₃: 2.0 g
-
Agar: 12.0 g
-
Distilled Water: 1000 mL
-
pH adjusted to 7.2 before sterilization.
-
-
-
Inoculum Preparation: a. Inoculate a loopful of spores from a mature agar plate into a 50 mL flask containing 10 mL of GYM Streptomyces liquid medium. b. Incubate at 28°C with shaking at 200 rpm for 2-3 days to generate a seed culture.
Precursor-Directed Biosynthesis
Protocol 3.2.1: Fermentation and Precursor Feeding
-
Production Culture: Inoculate a 250 mL flask containing 50 mL of GYM Streptomyces liquid medium with 2.5 mL of the seed culture.
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 24 hours.
-
Precursor Addition: After 24 hours of incubation, add the desired tryptophan analogue precursor to the culture. The precursor should be dissolved in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) before addition. A typical final concentration for the precursor is 0.5 mM, but this may need to be optimized for different analogues.
-
Continued Incubation: Continue the incubation for an additional 4-5 days.
Extraction and Purification of Pacidamycins
Protocol 3.3.1: Extraction
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction: a. Adjust the pH of the supernatant to 7.0. b. Extract the supernatant three times with an equal volume of ethyl acetate (B1210297). c. Combine the organic extracts.
-
Mycelium Extraction: a. The mycelial pellet can also be extracted with methanol (B129727) or acetone (B3395972) to recover any cell-associated product. b. Combine this extract with the ethyl acetate extract.
-
Concentration: Evaporate the combined organic extracts to dryness under reduced pressure to obtain the crude extract.
Protocol 3.3.2: Purification using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in a minimal volume of methanol or DMSO and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for analytical and semi-preparative purification.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. The gradient should be optimized for the specific analogue being purified.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV detection at 254 nm and 330 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the novel pacidamycin derivatives.
Visualizations
Pacidamycin Biosynthesis Pathway
The biosynthesis of the pacidamycin peptide backbone is carried out by a nonribosomal peptide synthetase (NRPS) assembly line. The following diagram illustrates the proposed sequence of events for the incorporation of amino acid building blocks.
Caption: Proposed assembly of the pacidamycin peptide backbone by the NRPS machinery.
Experimental Workflow for Novel Pacidamycin Production
This diagram outlines the overall workflow from culturing the microorganism to the analysis of the final product.
Caption: Workflow for precursor-directed biosynthesis of novel pacidamycins.
Logical Relationship of Precursor Feeding
This diagram illustrates the logical flow of how precursor feeding leads to the generation of novel pacidamycin analogues.
Caption: Logical flow of precursor incorporation into novel pacidamycins.
References
- 1. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols for Testing Pacidamycin 2 Activity Against Pseudomonas aeruginosa Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of Pacidamycin 2 against Pseudomonas aeruginosa biofilms. The protocols outlined below cover the determination of minimum biofilm eradication concentration, quantification of biofilm biomass, and visualization of biofilm viability.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth confers significant protection against conventional antibiotics and the host immune system, making infections notoriously difficult to treat.
Pacidamycins are a class of uridyl peptide antibiotics with selective in vivo activity against P. aeruginosa.[1][2][3] Resistance to pacidamycins in P. aeruginosa has been linked to impaired uptake through the Opp oligopeptide permease system.[1][4] Understanding the activity of novel compounds like this compound against P. aeruginosa biofilms is crucial for the development of new therapeutic strategies.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of this compound against P. aeruginosa
| Strain | MIC (µg/mL) | MBEC (µg/mL) |
| P. aeruginosa PAO1 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Effect of this compound on P. aeruginosa Biofilm Biomass
| Treatment Concentration (µg/mL) | Average Absorbance (OD550) | % Biofilm Inhibition |
| Growth Control | 0% | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) |
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a high-throughput method to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
P. aeruginosa strain of interest (e.g., PAO1 ATCC 15442)
-
Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MBEC assay device (e.g., Calgary Biofilm Device)
-
96-well microtiter plates
-
This compound stock solution
-
Sterile saline or PBS
-
Sonicator
-
Plate reader
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of P. aeruginosa in TSB at 37°C. Dilute the culture to approximately 105-106 CFU/mL in fresh broth.
-
Biofilm Formation: Dispense 150 µL of the prepared inoculum into each well of a 96-well plate. Place the peg lid of the MBEC device into the plate and incubate for 16-24 hours at 37°C with gentle shaking to allow for biofilm formation on the pegs.
-
Challenge Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound in appropriate broth. Include growth control wells (no antibiotic) and sterility control wells (no bacteria).
-
Antimicrobial Challenge: Remove the peg lid from the biofilm formation plate and rinse gently with sterile saline to remove planktonic cells. Transfer the peg lid to the prepared challenge plate.
-
Incubation: Incubate the challenge plate for 24 hours at 37°C.
-
Biofilm Recovery: After incubation, remove the peg lid and rinse again with sterile saline. Place the peg lid into a new 96-well plate containing recovery broth.
-
Dislodging Biofilm: Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery broth.
-
Quantification: After sonication, remove the peg lid and incubate the recovery plate for 24 hours at 37°C. The MBEC is the lowest concentration of this compound that prevents regrowth of bacteria from the treated biofilm, which can be determined by measuring the optical density at 650 nm (OD650).
Crystal Violet Staining for Biofilm Biomass Quantification
This method is used to quantify the total biofilm biomass after treatment with this compound.
Materials:
-
P. aeruginosa strain
-
Appropriate growth medium (e.g., M63 minimal medium supplemented with glucose and casamino acids)
-
96-well flat-bottom microtiter plates
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic acid or 70% Ethanol (B145695)
-
Plate reader
Protocol:
-
Biofilm Formation and Treatment: Grow P. aeruginosa biofilms in a 96-well plate in the presence of varying concentrations of this compound for 24 hours at 37°C. Include untreated controls.
-
Washing: Carefully discard the liquid from the wells and gently wash the plate 2-3 times with sterile water or PBS to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.
-
Solubilization: Add 125 µL of 30% acetic acid or 200 µL of 70% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm using a plate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the assessment of bacterial viability after treatment with this compound.
Materials:
-
P. aeruginosa strain
-
Glass-bottom dishes or flow cells
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Protocol:
-
Biofilm Growth: Grow P. aeruginosa biofilms on glass-bottom dishes or in flow cells for 24-48 hours.
-
Treatment: Treat the mature biofilms with desired concentrations of this compound for a specified period.
-
Staining: After treatment, carefully remove the medium and add the LIVE/DEAD staining solution (a mixture of SYTO 9 and propidium iodide) according to the manufacturer's instructions. Incubate in the dark for 15-20 minutes.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Image analysis software can be used to quantify the proportions of live and dead cells.
Visualizations
Caption: Workflow for evaluating this compound against P. aeruginosa biofilms.
Caption: Key quorum sensing pathways in P. aeruginosa regulating biofilm formation.
References
- 1. High-level pacidamycin resistance in Pseudomonas aeruginosa is mediated by an opp oligopeptide permease encoded by the opp-fabI operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pacidamycin 2 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 2 is a member of the pacidamycin class of nucleoside-peptide antibiotics. These antibiotics exhibit a targeted spectrum of activity, primarily against Pseudomonas aeruginosa, an opportunistic pathogen known for its intrinsic and acquired resistance to many antimicrobial agents. Pacidamycins function by inhibiting the MraY translocase, an essential enzyme in the bacterial cell wall biosynthesis pathway.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The methodologies described below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of P. aeruginosa, adapted with specific considerations for this compound based on available research.
Disclaimer: Currently, there are no specific, standardized MIC testing guidelines for this compound from regulatory bodies such as CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are recommendations derived from published research and general antimicrobial susceptibility testing standards.
Data Presentation
The available quantitative data for the pacidamycin class of antibiotics against various bacterial species are summarized below. It is important to note that this data represents the general activity of the pacidamycin class, and MIC values for this compound may vary.
| Organism | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 8 - 64 | Primary target organism. |
| Enterobacteriaceae | >100 | Generally not susceptible. |
| Staphylococcus aureus | >100 | Generally not susceptible. |
| Streptococcus pyogenes (macrolide-lincosamide-streptogramin resistant) | 12.5 - 25 | Activity observed in specific resistant strains. |
Experimental Protocols
Two standard methods for MIC determination are presented: Broth Microdilution and Agar (B569324) Dilution.
Protocol 1: Broth Microdilution MIC Assay
This method is used to determine the MIC in a liquid growth medium and is a commonly referenced procedure in research involving pacidamycins.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pseudomonas aeruginosa isolate(s) for testing
-
Quality Control (QC) strain (e.g., P. aeruginosa ATCC® 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL).
-
Dissolve the powder in the appropriate solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
-
-
Preparation of this compound Dilutions in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL, prepared from the stock solution) into well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11). The final volume in each well will be 100 µL.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria, only CAMHB).
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Quality Control:
-
A known QC strain, such as P. aeruginosa ATCC® 27853, should be tested concurrently. The resulting MIC for the QC strain should fall within the established acceptable range for the specific QC strain and antimicrobial agent. As no official QC ranges exist for this compound, it is recommended to establish internal laboratory QC ranges.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Pseudomonas aeruginosa isolate(s) for testing
-
Quality Control (QC) strain (e.g., P. aeruginosa ATCC® 27853)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Quality Control:
-
As with the broth microdilution method, a known QC strain should be tested in parallel.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Testing.
Application Notes and Protocols for Pacidamycin 2 in Bacterial Cell Wall Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 2 is a member of the uridyl peptide family of antibiotics, which are known for their specific activity against Pseudomonas aeruginosa.[1][2][3] These antibiotics function by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), a critical enzyme in the bacterial cell wall biosynthesis pathway.[4][5] MraY catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I, an essential precursor for peptidoglycan synthesis.[4][6] By targeting this key step, pacidamycins effectively block the construction of the bacterial cell wall, leading to cell death. This specific mechanism of action makes this compound and its analogs valuable tools for studying bacterial cell wall biosynthesis and for the development of novel antimicrobial agents.
Data Presentation
The following tables summarize the available quantitative data for the antibacterial activity of the pacidamycin class of antibiotics. It is important to note that specific data for this compound is limited in the available literature; the data often refers to the pacidamycin complex or other members of the family.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pacidamycins against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 8 - 64[1] | Wild-type strains. |
| Pseudomonas aeruginosa PAO1 | 4 - 16[5] | Wild-type laboratory strain. |
| Pseudomonas aeruginosa (High-level resistant mutants) | 512[5] | Mutants often have alterations in the Opp oligopeptide permease system, impairing pacidamycin uptake.[5] |
| Enterobacteriaceae | >100[1] | Generally not susceptible. |
| Staphylococcus aureus | >100[1] | Generally not susceptible. |
| Streptococcus pyogenes (constitutive macrolide resistance) | 12.5[1] | |
| Streptococcus pyogenes (inducible macrolide resistance) | 25[1] |
Table 2: In Vitro Inhibitory Activity of Uridyl Peptide Antibiotics against MraY
| Compound Class | Target Enzyme | IC50 Value | Notes |
| Uridyl Peptide Antibiotics (general) | MraY | Not specified for this compound | Inhibition is competitive with respect to UDP-MurNAc-pentapeptide.[6] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of bacterial cell wall biosynthesis by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's antibacterial activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration range from 640 µg/mL to 1.25 µg/mL in the wells before adding the inoculum.
-
Well 11 will serve as a positive control (bacteria, no antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final concentrations of this compound will be halved (320 µg/mL to 0.625 µg/mL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: MraY Inhibition Assay (Fluorescence-Based)
This protocol is a general method for assessing the inhibition of MraY activity and can be adapted for use with this compound. This assay relies on a fluorescently labeled UDP-MurNAc-pentapeptide substrate.
Materials:
-
This compound
-
Purified MraY enzyme (overexpressed in E. coli and membrane-prepped)
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansyl- or BODIPY-labeled)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.5% (w/v) Triton X-100
-
Sterile black 96-well microtiter plates
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working solutions of fluorescently labeled UDP-MurNAc-pentapeptide and C55-P in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add the purified MraY membrane preparation to each well.
-
Add C55-P to each well.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide to each well.
-
Monitor Fluorescence: Immediately begin monitoring the change in fluorescence over time using a fluorometer. The specific excitation and emission wavelengths will depend on the fluorophore used. The formation of the fluorescent Lipid I product will result in a change in the fluorescence signal.
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the reaction rates against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MraY activity, by fitting the data to a dose-response curve.
-
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa in CAMHB. Dilute the culture in fresh CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.
-
Set Up Experimental Conditions:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial culture. Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable cell count.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Pacidamycin 2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the preclinical evaluation of Pacidamycin 2, a nucleosidyl-peptide antibiotic, in relevant animal models of Pseudomonas aeruginosa infection. The protocols outlined below are intended to serve as a comprehensive guide for assessing the in vivo efficacy, pharmacokinetics, and preliminary safety profile of this compound.
Introduction
This compound is a member of the pacidamycin family of antibiotics, which exhibit specific activity against Pseudomonas aeruginosa.[1][2] The mechanism of action involves the inhibition of phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway.[3][4][5][6] While showing promise in vitro, early studies indicated that pacidamycins were inactive in a mouse protection test, highlighting the need for robust and well-designed in vivo studies to understand its therapeutic potential.[1] This document details experimental protocols for efficacy testing in established murine models of P. aeruginosa infection, along with methodologies for pharmacokinetic and toxicological assessment.
Signaling Pathway of MraY Inhibition
This compound targets MraY, a crucial enzyme in the synthesis of peptidoglycan, the major component of the bacterial cell wall. The following diagram illustrates the point of inhibition within this pathway.
Caption: MraY Inhibition by this compound in the Peptidoglycan Biosynthesis Pathway.
Experimental Workflow
The overall experimental workflow for the in vivo evaluation of this compound is depicted below. This workflow encompasses initial dose-finding studies, efficacy evaluation in two different infection models, pharmacokinetic analysis, and a preliminary toxicity assessment.
Caption: Overall Experimental Workflow for the Preclinical Evaluation of this compound.
Experimental Protocols
This compound Formulation
For in vivo administration, this compound should be formulated under sterile conditions. A common approach for peptide-based antibiotics is to dissolve the compound in a sterile, isotonic solution.
-
Vehicle: Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4.
-
Preparation:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Under a laminar flow hood, dissolve the powder in the sterile vehicle to the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Prepare fresh on the day of the experiment.
-
Dose-Ranging Efficacy Study in Neutropenic Mouse Thigh Infection Model
This initial study aims to identify a therapeutically active dose range for this compound.
-
Animal Model: Female ICR (CD-1) or BALB/c mice, 6-8 weeks old.
-
Neutropenia Induction: Administer cyclophosphamide (B585) intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Infection:
-
Culture P. aeruginosa (e.g., PAO1 or a clinical isolate) to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10^7 CFU/mL.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment Groups (n=5 per group):
-
Vehicle control (e.g., sterile saline).
-
This compound (e.g., 10, 25, 50, 100 mg/kg).
-
Positive control (e.g., a clinically relevant antibiotic like piperacillin-tazobactam).
-
-
Administration: Administer the first dose 2 hours post-infection via subcutaneous (SC) or intravenous (IV) injection. A second dose can be administered at 12 hours post-infection.
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
-
Data Analysis: Compare the log10 CFU/gram of thigh tissue between the treatment and vehicle control groups.
Definitive Efficacy Study in Neutropenic Mouse Thigh Infection Model
This study will confirm the efficacy of selected doses of this compound.
-
Protocol: Follow the protocol for the dose-ranging study, using the most effective and well-tolerated doses of this compound identified. Increase the number of animals per group (n=8-10) for statistical power.
Efficacy Study in a Murine Lung Infection Model
This model assesses the efficacy of this compound in a different infection site.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Neutropenia (optional but recommended for robust infection): As described in the thigh infection model.
-
Infection:
-
Prepare the P. aeruginosa inoculum as described previously.
-
Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Instill 20-50 µL of the bacterial suspension (e.g., 1-5 x 10^6 CFU) intranasally or via intratracheal administration.
-
-
Treatment Groups (n=8-10 per group):
-
Vehicle control.
-
Effective doses of this compound (from thigh model).
-
Positive control.
-
-
Administration: Administer treatments at 2 and 12 hours post-infection (or as determined by PK data).
-
Endpoints: At 24 or 48 hours post-infection, euthanize the mice. Harvest the lungs and spleen. Homogenize the tissues and determine the bacterial load (CFU/gram of tissue).
Pharmacokinetic (PK) Study
This study will determine the key pharmacokinetic parameters of this compound in mice.
-
Animal Model: Healthy, non-infected female BALB/c mice, 6-8 weeks old.
-
Treatment Groups (n=3-4 per time point):
-
This compound administered via a single IV injection (e.g., 10 mg/kg).
-
This compound administered via a single SC injection (e.g., 25 mg/kg).
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).
Acute Toxicity Study
This study provides a preliminary assessment of the safety profile of this compound.
-
Animal Model: Healthy, non-infected female BALB/c mice, 6-8 weeks old.
-
Treatment Groups (n=5 per group):
-
Vehicle control.
-
Increasing single doses of this compound (e.g., 50, 100, 200 mg/kg) administered via the intended therapeutic route.
-
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing) for at least 7 days. Record body weight daily.
-
Endpoint: At the end of the observation period, euthanize the animals. Perform gross necropsy and consider collecting major organs (liver, kidneys, spleen) for histopathological analysis.
Data Presentation
Quantitative data from the proposed studies should be summarized in the following tables for clear comparison.
Table 1: Dose-Ranging Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Log10 CFU/gram Thigh (± SD) | Log10 Reduction vs. Vehicle |
| Vehicle Control | - | SC/IV | - | |
| This compound | 10 | SC/IV | ||
| This compound | 25 | SC/IV | ||
| This compound | 50 | SC/IV | ||
| This compound | 100 | SC/IV | ||
| Positive Control | [Dose] | [Route] |
Table 2: Efficacy of this compound in the Murine Lung Infection Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Log10 CFU/gram Lungs (± SD) | Mean Log10 CFU/gram Spleen (± SD) |
| Vehicle Control | - | SC/IV | ||
| This compound | [Dose 1] | SC/IV | ||
| This compound | [Dose 2] | SC/IV | ||
| Positive Control | [Dose] | [Route] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | AUC (µg*min/mL) |
| Intravenous (IV) | 10 | ||||
| Subcutaneous (SC) | 25 |
Table 4: Acute Toxicity of this compound in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Mortality | Key Clinical Observations | Mean Body Weight Change (%) |
| Vehicle Control | - | SC/IV | |||
| This compound | 50 | SC/IV | |||
| This compound | 100 | SC/IV | |||
| This compound | 200 | SC/IV |
References
- 1. medkoo.com [medkoo.com]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Pacidamycin 2 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 2, a member of the uridyl peptide antibiotic family, exhibits potent activity against Pseudomonas aeruginosa, a challenging pathogen in clinical settings.[1][2] The purification of this compound from fermentation broths of Streptomyces coeruleorubidus or synthetic reaction mixtures presents a significant challenge due to the presence of a complex mixture of structurally similar analogues.[1] High-performance liquid chromatography (HPLC) is an indispensable technique for achieving the high purity of this compound required for research, preclinical, and clinical studies.
This document provides detailed application notes and protocols for the analytical and preparative purification of this compound using reversed-phase HPLC (RP-HPLC). Given the polar nature of this compound, recommendations for Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative or complementary technique are also discussed.
Purification Strategy Overview
The purification of this compound typically involves a multi-step process to isolate the target molecule from a complex mixture. A common strategy involves initial sample clean-up and fractionation followed by high-resolution HPLC purification.
DOT Diagram: General Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Analytical Method Development
Prior to preparative scale purification, it is crucial to develop a robust analytical HPLC method to resolve this compound from its closely related impurities. This analytical method will be used to monitor the purity of fractions collected during the preparative run.
Recommended Analytical HPLC Protocol (Reversed-Phase)
This protocol is a starting point and may require optimization based on the specific impurity profile of the sample.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Acetonitrile |
| Gradient | 5-60% B over 30 minutes (This is a starting point and should be optimized) |
| Flow Rate | 0.5 - 1.5 mL/min (adjusted for column diameter) |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 214 nm and 260 nm (for peptide bonds and the uracil (B121893) moiety) |
| Injection Volume | 5 - 20 µL |
Sample Preparation: Dissolve the crude or partially purified this compound sample in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Preparative HPLC Purification
The goal of preparative HPLC is to isolate a larger quantity of pure this compound. The conditions are typically scaled up from the optimized analytical method.
Recommended Preparative HPLC Protocol (Reversed-Phase)
Instrumentation:
-
Preparative HPLC system with high-pressure gradient pumps, a larger sample injector, a fraction collector, and a UV-Vis detector with a preparative flow cell.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | A shallow gradient based on the analytical method (e.g., 10-40% B over 60 minutes) |
| Flow Rate | 5 - 50 mL/min (adjusted for column diameter) |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Detection Wavelength | 214 nm and 260 nm |
| Sample Loading | Dependent on column size and resolution, typically in the range of 10-500 mg |
Experimental Protocol:
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial mobile phase) and inject it onto the column.
-
Gradient Elution: Run the optimized gradient program.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to this compound, as determined by the analytical method, should be collected.
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity specifications. Remove the organic solvent and volatile acids (TFA) by rotary evaporation or lyophilization.
Quantitative Data Presentation
The following table presents illustrative data for the purification of complex natural products using preparative HPLC. While not specific to this compound, it provides a realistic expectation of purity and yield that can be achieved.[3][4]
| Sample Load (mg) | Purity of Pooled Fractions (%) | Yield (%) |
| 50 | > 98 | ~75 |
| 100 | > 97 | ~70 |
| 200 | > 95 | ~65 |
Note: This is an example table. Actual purity and yield will depend on the complexity of the starting material, the optimized HPLC method, and the specific this compound analogue being purified.
Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
Due to the polar nature of this compound, which contains a nucleoside and peptide moiety, HILIC can be a powerful alternative or complementary technique to RP-HPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide different selectivity for polar compounds.
Key Advantages of HILIC for this compound Purification:
-
Enhanced retention of highly polar molecules that are poorly retained in RP-HPLC.
-
Orthogonal selectivity to RP-HPLC, which can be beneficial for resolving difficult-to-separate impurities.
-
Potentially higher sensitivity when coupled with mass spectrometry (MS) due to the high organic content of the mobile phase.
Conclusion
The purification of this compound to a high degree of purity is achievable through a well-developed HPLC strategy. Reversed-phase HPLC is a robust and widely used method, and the protocols provided offer a solid starting point for method development. For challenging separations, exploring HILIC is highly recommended. The successful purification of this compound is a critical step in advancing its development as a potential therapeutic agent.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Pacidamycin 2 Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 2 is a member of the uridyl peptide family of antibiotics produced by the bacterium Streptomyces coeruleorubidus. These compounds are of significant interest due to their novel structure and their specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Pacidamycins function by inhibiting translocase MraY, an essential enzyme in bacterial cell wall biosynthesis, making it a compelling target for the development of new antibacterial agents.
Effective monitoring of the this compound fermentation process is critical for optimizing yield, ensuring batch-to-batch consistency, and facilitating downstream processing. These application notes provide detailed protocols and methodologies for the fermentation of S. coeruleorubidus and the subsequent monitoring of this compound production. The protocols are based on published findings and established techniques for the cultivation of Streptomyces and the analysis of secondary metabolites.
Data Presentation
Table 1: Pacidamycin Production Yields
| Condition | Pacidamycin Titer (mg/L) | Reference |
| Initial Fermentation | ~1-2 | [1] |
| Optimized (Strain Selection, Medium Manipulation, Amino Acid Feeding) | >100 | [1] |
Table 2: Key Fermentation Parameters for Streptomyces coeruleorubidus
| Parameter | Recommended Range | Notes |
| Temperature | 28-30°C | Optimal for growth and secondary metabolite production in many Streptomyces species. |
| pH | 6.8-7.4 | Maintain with buffers or automated pH control. |
| Agitation | 200-250 rpm | Ensure adequate mixing and aeration in shake flask cultures. |
| Aeration | 1.0-1.5 vvm (in bioreactors) | Crucial for the aerobic metabolism of Streptomyces. |
| Inoculum Size | 5-10% (v/v) | A well-established seed culture is critical for reproducible fermentations. |
| Fermentation Time | 5-7 days | Pacidamycin production is typically observed in the stationary phase. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces coeruleorubidus for this compound Production
This protocol describes a fed-batch fermentation process for the production of this compound, incorporating amino acid feeding to enhance yield.
Materials:
-
Streptomyces coeruleorubidus (e.g., NRRL 18370)
-
Seed Medium (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 1 g CaCO₃
-
Production Medium (per liter): 30 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O
-
Amino Acid Feed Solution (per 100 mL): 1 g L-alanine, 1 g L-phenylalanine, 0.5 g L-threonine (filter-sterilized)
-
Shake flasks or fermenter
-
Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control
Procedure:
-
Seed Culture Preparation:
-
Inoculate 50 mL of seed medium in a 250 mL baffled flask with a fresh culture of S. coeruleorubidus.
-
Incubate at 28°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Culture Inoculation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
For shake flask cultures, use 100 mL of medium in a 500 mL baffled flask.
-
For bioreactors, maintain the temperature at 28°C, pH at 7.0, and dissolved oxygen above 30% through appropriate agitation and aeration.
-
-
Fermentation and Feeding:
-
Incubate the production culture under the conditions specified above.
-
After 48 hours of fermentation, add 5% (v/v) of the sterile Amino Acid Feed Solution to the culture.
-
Continue the fermentation for a total of 7 days.
-
-
Sampling:
-
Aseptically withdraw samples (e.g., 5 mL) every 24 hours for analysis of this compound concentration and biomass.
-
Protocol 2: Monitoring this compound Production by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound from fermentation broth using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Fermentation broth samples
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge and tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC-MS/MS system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Extraction):
-
Centrifuge 2 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Transfer the supernatant to a clean tube.
-
To 1 mL of supernatant, add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 50% methanol/water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (suggested starting point):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): Determine the [M+H]⁺ for this compound.
-
Product Ions (Q3): Determine the most stable and abundant fragment ions of this compound.
-
Optimize collision energy and other source parameters for the specific instrument.
-
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of this compound.
-
Analyze the extracted fermentation samples and quantify the concentration of this compound by comparing the peak areas to the calibration curve.
-
Visualizations
Biosynthetic and Regulatory Pathways
The biosynthesis of Pacidamycin is governed by the pac gene cluster, which encodes a series of non-ribosomal peptide synthetases (NRPS) and tailoring enzymes.[2][3] The regulation of this cluster is likely controlled by pathway-specific regulatory genes within or near the cluster, which are in turn influenced by global regulators of secondary metabolism in Streptomyces.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for monitoring this compound fermentation.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pacidamycin 2 in Antibiotic Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 2 is a member of the pacidamycin family of uridyl peptide antibiotics.[1] These antibiotics exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[2][3] The mechanism of action of pacidamycins involves the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] Given the rise of multidrug-resistant pathogens, combination therapy has emerged as a critical strategy to enhance the efficacy of existing antibiotics, broaden their spectrum of activity, and reduce the development of resistance.[1] This document provides a detailed framework for investigating the synergistic potential of this compound with other classes of antibiotics.
The rationale for exploring this compound in synergistic combinations stems from its unique target within the cell wall synthesis pathway. By inhibiting MraY, this compound disrupts an early cytoplasmic step in peptidoglycan production. This action could potentially render bacteria more susceptible to antibiotics that target later, periplasmic stages of cell wall synthesis, such as β-lactams or glycopeptides. Furthermore, weakening the cell wall could enhance the penetration of antibiotics that act on intracellular targets, such as protein or nucleic acid synthesis inhibitors.
Proposed Signaling Pathway for Synergy
The proposed synergistic interaction of this compound with a β-lactam antibiotic is illustrated below. This compound inhibits MraY, leading to a reduction in the synthesis of lipid II, the precursor for peptidoglycan. This compromised cell wall synthesis may enhance the activity of β-lactams, which inhibit penicillin-binding proteins (PBPs) responsible for the final cross-linking of the peptidoglycan layer.
Caption: Proposed synergistic mechanism of this compound and β-lactams.
Quantitative Data Summary
As there are no published studies on the synergistic effects of this compound, the following table is a template for presenting quantitative data obtained from checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is a key metric, calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[6]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
| Combination | Test Organism | MIC of this compound Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Piperacillin (Example) | Pseudomonas aeruginosa ATCC 27853 | 32 | 16 | 8 | 4 | 0.5 | Synergy |
| This compound + Gentamicin (Example) | Pseudomonas aeruginosa ATCC 27853 | 32 | 2 | 16 | 1 | 1.0 | Additive |
| This compound + Ciprofloxacin (Example) | Pseudomonas aeruginosa PAO1 | 64 | 0.5 | 32 | 0.125 | 0.75 | Additive |
Experimental Protocols
Two primary methods for evaluating antibiotic synergy are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the in vitro interaction of two antimicrobial agents.[6][7]
Experimental Workflow:
Caption: Workflow for the checkerboard antibiotic synergy assay.
Methodology:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Create a series of dilutions for each antibiotic in Mueller-Hinton Broth (MHB) at concentrations ranging from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to each well.
-
Add 50 µL of each dilution of this compound to the wells in each row (gradually decreasing concentration).
-
Add 50 µL of each dilution of the partner antibiotic to the wells in each column (gradually decreasing concentration).
-
This creates a matrix of varying concentrations of both antibiotics. Include wells with each antibiotic alone as controls.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth. The lowest FIC index determines the nature of the interaction.
-
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic effects of antibiotic combinations over time.[8][9][10]
Experimental Workflow:
Caption: Workflow for the time-kill antibiotic synergy assay.
Methodology:
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in MHB.
-
Prepare test tubes with MHB containing this compound alone, the partner antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.25x or 0.5x MIC). Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference is defined as a < 2-log₁₀ change in CFU/mL.
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL between the combination and its most active single agent.
-
Conclusion
While specific data on the synergistic interactions of this compound are not yet available, its unique mechanism of action presents a compelling case for its investigation in combination therapies, particularly against problematic pathogens like Pseudomonas aeruginosa. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the synergistic potential of this compound, contributing to the development of novel and effective treatment strategies against multidrug-resistant bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pacidamycin 2 Fermentation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the fermentation yield of Pacidamycin 2 from Streptomyces coeruleorubidus.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yield for this compound, and what is an achievable optimized yield?
A1: Initial fermentation yields of the pacidamycin complex are often low, in the range of 1-2 mg/L. However, through a combination of strain selection, media optimization, and precursor feeding, it is possible to increase the overall antibiotic recovery to over 100 mg/L[1].
Q2: What are the key precursors for this compound biosynthesis?
A2: Pacidamycins are peptidyl nucleoside antibiotics. Their biosynthesis requires specific amino acid building blocks, including L-Alanine, m-Tyrosine, and 2,3-diaminobutyric acid (DABA), which is synthesized from L-Threonine. The terminal aromatic amino acid can vary, but for this compound, it is Tryptophan. Supplementing the medium with these component amino acids is a key strategy for improving yield[1][2].
Q3: Is this compound production growth-associated?
A3: The production of related antibiotics like pactamycin (B1678277) by Streptomyces typically occurs during the later stationary or autolytic phase of growth[3][4]. It is crucial to monitor both biomass accumulation and antibiotic production over a time course to determine the optimal harvest time.
Q4: How does phosphate (B84403) concentration affect this compound yield?
A4: While specific data for this compound is limited, secondary metabolite production in many Streptomyces species is highly sensitive to phosphate concentrations. High levels of inorganic phosphate can suppress the transcription of biosynthetic gene clusters. It is a common practice to limit phosphate in the production medium to avoid this inhibitory effect.
Q5: Can genetic engineering be used to improve yield?
A5: Yes. The entire pacidamycin biosynthetic gene cluster (pacA-V) has been identified. Potential genetic strategies include deleting competing secondary metabolite pathways to redirect precursor flux towards pacidamycin synthesis or overexpressing pathway-specific positive regulatory genes. However, simple overexpression of regulators may not always be effective.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation.
| Problem | Potential Cause(s) | Recommended Action(s) |
| 1. Good Biomass, but Low or No this compound Yield | Suboptimal Media Composition: Incorrect C/N ratio, inhibitory phosphate levels, or lack of essential precursors. | • Optimize Carbon Source: Test different glucose concentrations (e.g., 10-40 g/L). See Table 1 for examples. • Optimize Nitrogen Source: Complex nitrogen sources like soy peptone, yeast extract, or corn steep liquor are often effective. Test different concentrations and combinations. See Table 2. • Limit Phosphate: Ensure the concentration of inorganic phosphate (e.g., K₂HPO₄) is not inhibitory. Test concentrations in the range of 0.05 to 0.5 g/L. • Precursor Feeding: Supplement the production medium with key amino acid precursors such as L-Tryptophan, L-Alanine, and L-Threonine (a precursor to DABA). See Table 3 for a suggested feeding strategy. |
| Incorrect Fermentation Parameters: Suboptimal pH, temperature, or aeration. | • Verify and Optimize pH: The optimal pH for growth and production in Streptomyces is typically between 6.5 and 7.5. Use buffers (e.g., CaCO₃) to maintain pH stability. • Verify and Optimize Temperature: The optimal temperature for many Streptomyces species is between 28-32°C. • Ensure Adequate Aeration: Use baffled flasks and maintain a low culture volume-to-flask volume ratio (e.g., 50 mL in a 250 mL flask) with vigorous shaking (e.g., 200-250 rpm). | |
| Incorrect Harvest Time: this compound is likely produced as a secondary metabolite in the stationary phase. | • Perform a Time-Course Study: Harvest samples every 24 hours for 10-14 days. Analyze both biomass (dry cell weight) and this compound concentration (by HPLC) to identify the peak production window. | |
| 2. High Batch-to-Batch Variability | Inoculum Inconsistency: Variation in the age, size, or physiological state of the seed culture. | • Standardize Inoculum Preparation: Use a consistent two-stage seed culture protocol. Ensure the seed culture is in the late-logarithmic growth phase before inoculating the production medium. See Protocol 1. • Use Spore Stocks: For long-term consistency, prepare and use frozen spore stocks for initial inoculation. |
| Media Component Variability: Inconsistent quality of complex media components (e.g., soy peptone, yeast extract). | • Source from a Single Reputable Supplier: Purchase large batches of complex components to minimize lot-to-lot variation. • Test New Batches: Before use in large-scale experiments, test new lots of media components in small-scale fermentations to ensure consistent performance. | |
| 3. Low Yield After Scaling Up (e.g., from 50 mL to 1 L) | Poor Mass and Oxygen Transfer: Shaking dynamics and surface area-to-volume ratio change upon scale-up, often leading to reduced oxygen availability. | • Maintain Geometric Similarity: When moving to larger flasks or bioreactors, try to maintain similar impeller tip speed and power input per unit volume. • Optimize Agitation and Aeration: In a bioreactor, systematically optimize the agitation speed and aeration rate to ensure dissolved oxygen (DO) levels do not become a limiting factor. |
| 4. Contamination in the Fermentation Broth | Improper Sterile Technique: Contamination with faster-growing bacteria or fungi can outcompete the Streptomyces and degrade the product. | • Strict Aseptic Technique: Ensure all media, flasks, and instruments are properly sterilized. Work in a laminar flow hood during all transfers. • Visual Inspection: Regularly inspect cultures microscopically for signs of contamination. |
Quantitative Data Tables
Table 1: Effect of Carbon Source on Secondary Metabolite Production
This table provides representative data on how carbon sources can affect antibiotic yield in Streptomyces. Optimal values for this compound should be determined empirically.
| Carbon Source (20 g/L) | Relative Growth (Biomass) | Relative Yield (%) |
| Glucose (Dextrose) | +++ | 100% (Reference) |
| Soluble Starch | +++ | ~85% |
| Galactose | ++ | ~90% |
| Glycerol | ++ | ~70% |
| Mannitol | ++ | ~65% |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
This table provides representative data on how nitrogen sources can affect antibiotic yield in Streptomyces. Organic nitrogen sources are often superior.
| Nitrogen Source (10 g/L) | Relative Growth (Biomass) | Relative Yield (%) |
| Soy Peptone | +++ | 100% (Reference) |
| Yeast Extract | +++ | ~95% |
| Corn Steep Liquor | +++ | ~90% |
| Ammonium Sulfate | ++ | ~60% |
| Sodium Nitrate | ++ | ~75% |
Table 3: Example Precursor Feeding Strategy
Amino acids should be added as sterile-filtered solutions at the time of inoculation or at the transition to stationary phase (e.g., 48-72 hours post-inoculation).
| Precursor | Final Concentration (g/L) | Rationale |
| L-Tryptophan | 1.0 - 2.0 | Direct precursor for the terminal aromatic group of this compound. |
| L-Alanine | 1.0 - 2.0 | Core component of the peptide backbone. |
| L-Threonine | 1.0 - 2.0 | Biosynthetic precursor for the DABA moiety. |
Experimental Protocols
Protocol 1: Two-Stage Inoculum and Production Fermentation
-
Spore Stock Preparation:
-
Grow S. coeruleorubidus on a suitable agar (B569324) medium (e.g., ISP Medium 4 or Oatmeal Agar) at 28°C for 7-10 days until heavy sporulation occurs.
-
Harvest spores by gently scraping the surface with a sterile loop in the presence of 5 mL of sterile 20% (v/v) glycerol.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Store 1 mL aliquots of the spore suspension at -80°C.
-
-
Stage 1 Seed Culture:
-
Prepare a 250 mL flask containing 50 mL of Seed Medium (e.g., Tryptic Soy Broth or a custom medium like: 15 g/L Glycerol, 15 g/L Soy Peptone, 1 g/L CaCO₃, pH 7.0).
-
Inoculate with 100 µL of the thawed spore stock.
-
Incubate at 28°C with shaking at 220 rpm for 48-72 hours.
-
-
Stage 2 Seed Culture (Optional but Recommended for Larger Volumes):
-
Prepare a 1 L flask containing 200 mL of Seed Medium.
-
Inoculate with 10 mL (5% v/v) of the Stage 1 seed culture.
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
-
Production Fermentation:
-
Prepare a 1 L baffled flask containing 200 mL of Production Medium (e.g., 20 g/L Glucose, 10 g/L Soy Peptone, 1 g/L CaCO₃, 0.5 g/L K₂HPO₄, pH 7.2).
-
Inoculate with 10 mL (5% v/v) of the Stage 2 seed culture.
-
If precursor feeding, add sterile-filtered amino acid solutions at this time.
-
Incubate at 28°C with shaking at 220 rpm for 10-14 days.
-
Withdraw samples aseptically for time-course analysis.
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Separation of Mycelium:
-
Harvest 50 mL of the whole fermentation broth.
-
Centrifuge at 5,000 x g for 15 minutes to pellet the mycelium.
-
Decant and save the supernatant.
-
-
Solvent Extraction:
-
Since pacidamycins can be associated with both the mycelium and the supernatant, extract both fractions.
-
Supernatant: Transfer the supernatant to a separating funnel. Add an equal volume of ethyl acetate (B1210297), shake vigorously for 5 minutes, and allow the layers to separate. Collect the upper organic layer. Repeat the extraction twice more.
-
Mycelium: Resuspend the mycelial pellet in 20 mL of acetone (B3395972) and shake vigorously for 1 hour. Centrifuge to pellet the cell debris and collect the acetone supernatant.
-
Combine all organic extracts (ethyl acetate from supernatant and acetone from mycelium).
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried crude extract in a known volume (e.g., 1-2 mL) of methanol (B129727) or a mixture of water:acetonitrile (1:1).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 3: Quantification by HPLC
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 260 nm (for the uridine (B1682114) chromophore).
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentration (if available).
-
Alternatively, perform relative quantification by comparing the peak area of this compound across different experimental conditions. The retention time for pacidamycins will need to be confirmed with a reference standard or by LC-MS.
-
Visualizations
Pacidamycin Biosynthetic Pathway Workflow
The following diagram illustrates the proposed biosynthetic pathway for the pacidamycin core structure, highlighting the roles of key enzymes encoded by the pac gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pactamycin production by Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pactamycin Production by Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pacidamycin 2 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Pacidamycin 2.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Extraction: this compound may be retained in the mycelia or poorly extracted by the chosen solvent.[1][2] | - Optimize the pH of the fermentation broth to between 4.0 and 7.0 before extraction.[2]- Evaluate different hydrophobic extraction solvents like ethyl acetate (B1210297) or n-butanol.[1][2]- Consider mechanical cell disruption to release any intracellular product.[3] |
| 2. Product Degradation: The complex structure of this compound may be susceptible to degradation at certain pH values or temperatures.[4][5] | - Conduct purification steps at a reduced temperature (e.g., 4°C).[6]- Use buffers that ensure pH stability throughout the process.[5]- Minimize the time the sample is exposed to harsh pH conditions.[5] | |
| 3. Suboptimal Chromatography Binding: The selected resin may not be ideal for this compound. | - For reversed-phase HPLC, test various C18 columns to find the one with the best retention and selectivity.[7]- Modify the mobile phase by adjusting the organic solvent or using different ion-pairing agents like trifluoroacetic acid (TFA) or formic acid.[7] | |
| Poor Peak Resolution in HPLC | 1. Co-elution of Impurities: Structurally similar pacidamycin congeners are often produced and can co-elute with this compound.[8][9] | - Optimize the HPLC gradient to enhance the separation of closely related compounds.- Formic acid is often a better mobile phase additive for LC-MS compatibility as TFA can suppress the MS signal.- Consider using a preliminary purification step with a different chromatographic method, such as ion-exchange chromatography.[10] |
| 2. Incorrect Column Conditions: The column might be overloaded, or the flow rate may be too high. | - Reduce the amount of sample injected onto the column.- Lower the flow rate to allow for better separation.[11] | |
| Presence of Multiple Impurity Peaks | 1. Biosynthetic Congeners: The producing organism, Streptomyces coeruleorubidus, naturally synthesizes a variety of pacidamycin structures.[12][13][14] | - This is an expected outcome. The primary challenge is to achieve baseline separation through chromatographic optimization.[9]- Use mass spectrometry (MS) to identify if these impurities correspond to known pacidamycin variants.[8][9] |
| 2. Degradation Products: this compound may have degraded at any point from fermentation to purification.[15] | - Employ the stability-enhancing strategies mentioned in the "Low Yield" section.- Analyze samples from each step of the process to pinpoint where degradation occurs. | |
| 3. Process-Related Impurities: Contaminants can be introduced from the fermentation media, solvents, or equipment.[15] | - Use high-purity solvents and reagents.- Ensure chromatography columns are thoroughly cleaned and equilibrated before use.[11] | |
| Precipitation of this compound | 1. Solubility Issues: this compound may not be readily soluble in certain buffers or at particular pH levels.[5][16] | - Determine the isoelectric point (pI) of this compound and maintain the buffer pH at least one unit away from it.[16]- For hydrophobic peptides, organic solvents such as acetonitrile (B52724) (ACN) or dimethylsulfoxide (DMSO) can aid in solubilization. Note that DMSO may be unsuitable for peptides containing cysteine or methionine.- Consider adding solubilizing agents like Triton X-100, Tween-20, or glycerol, ensuring they are compatible with subsequent analytical steps.[6][17] |
| 2. Aggregation: High product concentrations can lead to the formation of aggregates.[5][16] | - Perform purification with more diluted solutions where feasible.- Optimize the pH and ionic strength of buffers to discourage aggregation.[16] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Cell Separation: Centrifuge the Streptomyces coeruleorubidus fermentation broth to separate the supernatant from the mycelia.
-
pH Adjustment: Lower the pH of the supernatant to approximately 4.0 with an acid like formic acid.[2]
-
Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant using an equal volume of a hydrophobic solvent such as ethyl acetate. To maximize yield, repeat this step three times.[1]
-
Concentration: Pool the organic layers and remove the solvent using a rotary evaporator to yield a crude extract.[2]
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Column: A C18 reversed-phase column (e.g., Waters Xterra RP18, 4.6 mm x 100 mm, 3.5 µm) is suitable.[18]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-45 min: Linear gradient from 5% to 60% B
-
45-50 min: Linear gradient from 60% to 95% B
-
50-55 min: Hold at 95% B (column wash)
-
55-60 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Monitor the elution at UV wavelengths of 214 nm and 254 nm.[18]
-
Injection: Inject 20 µL of the crude extract dissolved in a suitable solvent.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak and verify their identity with mass spectrometry.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. syncsci.com [syncsci.com]
- 8. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diaion.com [diaion.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Impurities [sigmaaldrich.com]
- 16. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Analysis | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Pacidamycin 2 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yield challenges in the synthesis of Pacidamycin 2 and related uridyl peptide antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on biosynthetic and semi-synthetic approaches, which are the most common methods for producing this complex molecule.
Issue 1: Low Titer of Pacidamycin from Streptomyces coeruleorubidus Culture
Question: My fermentation of Streptomyces coeruleorubidus is producing very low levels of pacidamycins. What are the potential causes and how can I improve the yield?
Answer: Low titers of pacidamycins from fermentation can stem from several factors, ranging from the producing strain itself to the culture conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Strain: The wild-type Streptomyces coeruleorubidus may not be a high-producer.
-
Solution 1: Strain Engineering. A significant improvement in yield can be achieved by using a genetically engineered strain. For instance, overexpressing the positive regulator npsM of the napsamycin biosynthetic gene cluster has been shown to increase the production of pacidamycins.[1][2] Consider constructing an integrative plasmid (e.g., pNH07) harboring npsM under the control of a strong promoter like pErmE* and integrating it into the genome of your production strain.[1][2]
-
Solution 2: Gene Cluster Integrity. Ensure the integrity of the pacidamycin biosynthetic gene cluster (pacA-V) in your strain.[3] Deletions in essential nonribosomal peptide synthetase (NRPS) genes like pacO and pacP can completely abolish production.[3]
-
-
Precursor Limitation: The biosynthesis of the pacidamycin core structure requires specific precursors, and their availability can be a bottleneck.
-
Solution: Precursor-Directed Biosynthesis. Supplementing the culture medium with analogues of the amino acid precursors can enhance the yield and even lead to the production of novel pacidamycin derivatives. Feeding the culture with tryptophan analogues such as 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophan has resulted in the production of the corresponding pacidamycin analogues in larger amounts than the natural pacidamycin.[4]
-
-
Inefficient Fermentation Conditions: The composition of the fermentation medium and culture parameters are critical for optimal production.
-
Solution: Media Optimization. Experiment with different fermentation media to find the optimal composition for pacidamycin production. While specific media compositions for high-yield pacidamycin production are often proprietary, systematic optimization of carbon and nitrogen sources, as well as trace elements, is recommended.
-
-
Plasmid Construction:
-
Transformation:
-
Introduce the constructed plasmid into Streptomyces coeruleorubidus protoplasts via transformation.
-
Select for transformants that have successfully integrated the plasmid into their genome.
-
-
Fermentation and Analysis:
-
Culture the engineered strain and the wild-type strain under identical fermentation conditions.
-
Extract the pacidamycins from the culture broth.
-
Analyze and quantify the production of pacidamycins using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Issue 2: Inefficient Semi-Synthesis and Diversification Reactions
Question: I am attempting to modify Pacidamycin 4 using a Pictet-Spengler reaction to generate new derivatives, but the conversion rates are low. How can I optimize this reaction?
Answer: The Pictet-Spengler reaction is a valuable tool for diversifying the pacidamycin scaffold. Low conversion rates can be due to suboptimal reaction conditions or the nature of the aldehyde partner.
-
Reaction Conditions: The pH, temperature, and solvent system are critical for the efficiency of the Pictet-Spengler reaction.
-
Solution: Optimize Reaction Parameters. A common starting point is to react Pacidamycin 4 with an excess of the desired aryl-aldehyde in a 1:1 mixture of acetonitrile (B52724) (MeCN) and a phosphate (B84403) buffer (e.g., 0.1 M KH₂PO₄, pH 6) at 50 °C for 16 hours.[1][2] You can systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific aldehyde.
-
-
Aldehyde Partner: The electronic properties and solubility of the aldehyde can significantly impact the conversion rate.
-
Solution: Select Appropriate Aldehydes. Lipophilic aldehydes have been observed to result in higher conversions.[1][2] For example, 5-bromosalicylaldehyde (B98134) and 4-bromo-3-nitrobenzaldehyde (B60800) have shown excellent conversions.[1][2] Conversely, aldehydes like 3-fluorobenzaldehyde, 4-dimethylaminobenzaldehyde, and 4-nitrobenzaldehyde (B150856) may result in no observable conversion.[1]
-
| Aldehyde Partner | Conversion (%) | Isolated Yield (%) |
| 5-bromosalicylaldehyde | 95 | 80 |
| 4-bromo-3-nitrobenzaldehyde | 95 | 75 |
| 4-bromobenzaldehyde | 80 | 65 |
| 4-chlorobenzaldehyde | 70 | 55 |
| Benzaldehyde | 40 | 30 |
Data adapted from analytical scale reactions.[1][2]
-
Reaction Setup:
-
Dissolve Pacidamycin 4 in a 1:1 mixture of acetonitrile (MeCN) and 0.1 M potassium phosphate buffer (pH 6).
-
Add a 25 mM solution of the desired aryl-aldehyde.
-
-
Incubation:
-
Incubate the reaction mixture at 50 °C for 16 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting pacidamycin derivative using reverse-phase chromatography.[2]
-
Issue 3: Challenges in Total Synthesis
Question: I am considering a total synthesis approach for this compound. What are the major challenges and potential low-yield steps?
Answer: The total synthesis of this compound is a formidable challenge due to its complex structure, which includes multiple chiral centers, a unique uridyl peptide linkage, and a pseudopeptide backbone. While a complete de novo total synthesis of this compound has not been extensively reported, insights can be drawn from the synthesis of related compounds and general principles of peptide synthesis.
-
Stereochemical Control: The molecule contains several stereocenters, and their correct configuration is crucial for biological activity.
-
Challenge: Establishing the correct stereochemistry of the 3-methylamino-2-aminobutyric acid residue and the other amino acids.
-
Mitigation: Employing stereoselective synthetic methods and chiral starting materials is essential. The stereochemistry of dihydropacidamycin D has been elucidated through a combination of degradation experiments and total synthesis, which can serve as a guide.[5]
-
-
Protecting Group Strategy: The various reactive functional groups in the molecule necessitate a complex and orthogonal protecting group strategy.[6][7][8][9]
-
Challenge: Protecting and deprotecting multiple functional groups (amines, carboxylic acids, hydroxyls) without side reactions or racemization.
-
Mitigation: A carefully planned protecting group strategy is paramount. For the peptide backbone, standard Fmoc or Boc strategies can be adapted, but the unique structure of pacidamycin may require custom protecting groups.[9]
-
-
Formation of Key Linkages: The formation of the ureido linkage and the enamide bond between the uridine (B1682114) moiety and the peptide backbone are likely to be low-yield steps.
-
Challenge: Efficiently forming these non-standard linkages without side reactions.
-
Mitigation: These steps will likely require significant optimization of coupling reagents and reaction conditions. Modern peptide coupling reagents can be explored to improve efficiency and minimize racemization.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound? A1: Pacidamycins are uridyl peptide antibiotics that inhibit translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway.[4] This is a clinically unexploited target, making pacidamycins an interesting class of antibiotics for further development.
Q2: Are there any known resistance mechanisms to pacidamycins? A2: Yes, resistance to pacidamycins in Pseudomonas aeruginosa has been observed to arise from impaired uptake of the antibiotic into the bacterial cell.
Q3: Can the yield of pacidamycins be improved by modifying the biosynthetic gene cluster? A3: Yes, genetic manipulation of the biosynthetic gene cluster is a promising strategy. Deletion of negative regulatory genes or overexpression of positive regulatory genes can lead to increased production. Furthermore, understanding the function of each gene in the cluster can open up possibilities for rational engineering to improve flux towards pacidamycin synthesis.[3]
Q4: What analytical techniques are most suitable for monitoring pacidamycin synthesis and purification? A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for analyzing pacidamycin production and purity. Reverse-phase HPLC with a C18 column is typically used for separation.
Visualizing Workflows and Concepts
To aid in understanding the troubleshooting and synthetic strategies, the following diagrams illustrate key processes.
Caption: Experimental workflows for strain engineering and semi-synthesis.
Caption: Troubleshooting logic for low pacidamycin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
Addressing Pacidamycin 2 degradation during extraction
Welcome to the technical support center for Pacidamycin 2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of this compound, with a specific focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a uridyl-peptide antibiotic with potent activity against various bacteria, including Pseudomonas aeruginosa.[1][2] Its complex structure, which includes a peptide chain linked to a 3'-deoxyuridine (B14125) moiety, makes it susceptible to chemical degradation during extraction and purification.[3][4] Degradation reduces the yield of the active compound and can complicate downstream analysis and development.
Q2: What are the likely causes of this compound degradation during extraction?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its uridyl-peptide structure, degradation is likely to occur via the following mechanisms:
-
Hydrolysis: The peptide bonds and the glycosidic bond of the uridine (B1682114) moiety can be susceptible to hydrolysis under acidic or alkaline conditions.[4][5]
-
Oxidation: Certain amino acid residues within the peptide chain may be prone to oxidation, especially in the presence of reactive oxygen species.
-
Temperature-Induced Degradation: Like many complex biomolecules, this compound is likely sensitive to elevated temperatures, which can accelerate hydrolysis and other degradation reactions.[6][7][8]
-
Enzymatic Degradation: If the extraction process does not effectively inhibit endogenous enzymes from the producing organism (Streptomyces coeruleorubidus), these enzymes can degrade the antibiotic.[9][10]
Q3: What are the general signs of this compound degradation?
Degradation of this compound can be observed as:
-
Reduced antibacterial activity of the extract.
-
The appearance of additional peaks and/or a decrease in the main this compound peak area during chromatographic analysis (e.g., HPLC, LC-MS).
-
Changes in the mass spectrum of the purified compound, indicating fragmentation or modification.
Troubleshooting Guide: Common Issues in this compound Extraction
This guide addresses specific problems that may arise during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inefficient extraction from the fermentation broth or microbial cells. | - Optimize the solvent system. Consider using a polar organic solvent like methanol (B129727) or ethanol (B145695) mixed with water. - Ensure thorough cell lysis through methods like sonication or homogenization, but be mindful of potential heat generation.[11] |
| Degradation during extraction. | - Control the pH of the extraction buffer, aiming for a neutral to slightly acidic range (pH 5-7).[8] - Perform all extraction steps at low temperatures (4°C) to minimize thermal degradation.[6] - Work quickly to minimize the exposure time to harsh conditions. | |
| Multiple Peaks on HPLC/LC-MS | Presence of other pacidamycin congeners naturally produced by the organism. | - This is expected, as S. coeruleorubidus produces a complex of pacidamycins.[1] Use high-resolution chromatography and mass spectrometry to identify and differentiate the congeners. |
| Degradation products are present. | - Compare the chromatograms of fresh and aged extracts to identify new peaks that appear over time. - Analyze the mass spectra of the unknown peaks to see if they correspond to expected degradation products (e.g., hydrolyzed fragments). | |
| Loss of Antibacterial Activity | Degradation of the active this compound molecule. | - Re-evaluate the extraction protocol to identify and mitigate potential causes of degradation (see above). - Ensure proper storage of the extract at low temperatures (-20°C or -80°C) and protected from light. |
| Inconsistent Extraction Results | Variability in fermentation conditions. | - Standardize the fermentation protocol, including media composition, temperature, and incubation time. |
| Inconsistent extraction procedure. | - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the extraction process. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Fermentation Broth
This protocol is a suggested starting point, based on general principles for the extraction of similar peptide antibiotics. Optimization may be required for specific experimental conditions.
Materials:
-
Fermentation broth of Streptomyces coeruleorubidus
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid or acetic acid
-
Sodium hydroxide (B78521) or ammonium (B1175870) hydroxide
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Procedure:
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to separate the supernatant and the mycelium.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 6.0-7.0 with dilute acid or base.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
Redissolve the residue in a small volume of methanol.
-
-
Mycelial Extraction:
-
Homogenize the mycelial pellet in cold methanol (1:3 w/v).
-
Stir the mixture for 2-4 hours at 4°C.
-
Centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the methanol supernatant.
-
-
Combined Extract and Solid-Phase Extraction (SPE):
-
Combine the redissolved supernatant extract and the mycelial methanol extract.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute this compound with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by HPLC or LC-MS to identify those containing this compound.
-
-
Final Steps:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
Store the purified this compound at -20°C or -80°C.
-
Protocol 2: HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
A linear gradient from 5% B to 95% B over 30 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 260 nm (for the uridine chromophore).
Injection Volume:
-
10 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides: potential anti-acquired immunodeficiency syndrome agents [pubmed.ncbi.nlm.nih.gov]
- 5. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pacidamycin 2
Welcome to the technical support center for Pacidamycin 2. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the bioavailability of this compound, a peptidyl nucleoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing very low oral bioavailability. What are the likely causes?
A1: Low oral bioavailability of peptide-based drugs like this compound is a common challenge. The primary causes are typically:
-
Enzymatic Degradation: this compound, being a peptide-like molecule, is susceptible to degradation by proteases in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[1][2][3]
-
Poor Membrane Permeation: Due to its likely hydrophilic nature and potentially large molecular weight, this compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[1][4][5] This is a common issue for peptide and protein therapeutics.[1]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, further reducing its bioavailability.[2][5]
Q2: What are the initial strategies I should consider to overcome the low bioavailability of this compound?
A2: To address the challenges of enzymatic degradation and poor permeation, several formulation and chemical modification strategies can be employed. Here are some primary approaches:
-
Formulation with Absorption Enhancers: These are compounds that can improve the absorption of drugs across the intestinal mucosa.[1]
-
Co-administration with Protease Inhibitors: To protect this compound from enzymatic degradation in the GI tract, you can co-administer it with protease inhibitors.[1][3]
-
Encapsulation in Nanocarriers: Lipid-based or polymeric nanoparticles can protect the drug from the harsh environment of the GI tract and improve its uptake.[6][7]
-
Chemical Modification of this compound: Structural modifications can enhance stability and permeability.
The following table summarizes these initial strategies.
| Strategy | Mechanism of Action | Key Considerations |
| Absorption Enhancers | Increase membrane fluidity or open tight junctions between epithelial cells.[1] | Potential for mucosal irritation; transient effect. |
| Protease Inhibitors | Competitively or non-competitively inhibit digestive proteases.[1][3] | Potential for systemic side effects if the inhibitor is absorbed. |
| Nanocarrier Encapsulation | Protects the drug from degradation and can facilitate transport across the epithelium.[6][7] | Biocompatibility and toxicity of the carrier material; drug loading and release kinetics. |
| Chemical Modification | Improves intrinsic stability against proteases and/or enhances lipophilicity for better membrane permeation.[2][8] | Potential to alter the pharmacological activity of the drug. |
Troubleshooting Guides
Issue: My formulation with a standard absorption enhancer is not improving bioavailability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ineffective absorption enhancers.
Possible Solutions:
-
Optimize Enhancer Concentration: The effect of an absorption enhancer is often concentration-dependent. Test a range of concentrations to find the optimal balance between efficacy and potential toxicity.
-
Select a Different Enhancer: Not all enhancers work via the same mechanism. If a mild surfactant is ineffective, consider a bile salt or a fatty acid that may have a different mode of action.
-
Ensure Synchronized Release: For the enhancer to be effective, it needs to be present at the site of absorption at the same time as this compound.[2] Consider enteric-coated formulations that release both components in a specific region of the intestine.
-
Combination Therapy: A combination of a permeation enhancer and a protease inhibitor may have a synergistic effect.[3]
Issue: Chemical modification (e.g., PEGylation) of this compound has reduced its antimicrobial activity.
Troubleshooting Steps:
-
Site of Modification: The location of the chemical modification is critical. If the modification is near the active site of this compound, it may hinder its interaction with its target, MraY.[9] Consider alternative conjugation sites that are distal to the active region.
-
Linker Chemistry: The type of linker used to attach a modifying group (like PEG) can influence its flexibility and distance from the parent molecule. Experiment with different linker lengths and chemistries to preserve the active conformation of this compound.
-
Size of the Modifying Group: A very large polymer like a high molecular weight PEG can sterically hinder the drug's activity.[10] Evaluate a range of PEG sizes to find a balance between improved stability/bioavailability and retained activity.
-
Alternative Modifications: If PEGylation is consistently reducing activity, consider other modifications such as lipidation (attaching a fatty acid) to improve membrane association, or cyclization to increase protease resistance while maintaining a constrained, active conformation.[3][11]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer, which typically takes 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound formulation) to the apical (AP) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the antimicrobial activity of a compound.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound (or its modified version) of known concentration.
-
Culture the target bacterial strain (e.g., Pseudomonas aeruginosa) to the mid-logarithmic phase of growth.[12] Dilute the bacterial culture to a standardized concentration.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in medium without the drug) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical Peptide Drug
| Formulation Strategy | Key Excipients/Modifications | In Vitro Permeability (Papp in cm/s) | In Vivo Oral Bioavailability (%) |
| Unformulated Drug | None | 0.5 x 10⁻⁶ | < 1 |
| With Permeation Enhancer | Sodium Caprate (0.5% w/v) | 2.5 x 10⁻⁶ | 5 |
| With Protease Inhibitor | Aprotinin (1 mg/mL) | 0.6 x 10⁻⁶ | 3 |
| Liposomal Formulation | DPPC, Cholesterol | 4.0 x 10⁻⁶ | 12 |
| PEGylated Drug | 5 kDa PEG | 1.8 x 10⁻⁶ | 8 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual results will vary depending on the specific drug and formulation.
Visualizations
Signaling Pathway: Overcoming Barriers to Oral Bioavailability
Caption: Barriers to oral bioavailability of this compound.
Experimental Workflow: Formulation Development and Evaluation
Caption: Workflow for developing and testing new this compound formulations.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues in scaling up Pacidamycin 2 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production and scaling up of Pacidamycin 2.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation, purification, and analysis of this compound.
Fermentation
Question: Why is the yield of this compound consistently low?
Answer: Low yields of this compound can stem from several factors related to the fermentation process. Key areas to investigate include the composition of the culture medium, the physiological state of the inoculum, and the physical parameters of the fermentation.
-
Suboptimal Medium Composition: The production of secondary metabolites like this compound by Streptomyces coeruleorubidus is highly dependent on the nutrient composition of the fermentation medium. Ensure that the carbon and nitrogen sources are optimized. While a baseline medium can be used for initial experiments, optimization is often necessary. Consider screening different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, soybean meal). The concentration of phosphate (B84403) in the medium can also significantly influence secondary metabolite production.
-
Inadequate Inoculum: The age and quality of the seed culture are critical. An old or poorly grown inoculum will lead to a long lag phase and potentially lower productivity. It is recommended to use a fresh, actively growing seed culture.
-
Non-optimal Fermentation Parameters: Physical parameters such as pH, temperature, dissolved oxygen, and agitation speed must be tightly controlled. For Streptomyces species, a neutral to slightly alkaline pH (7.0-8.0) and a temperature between 28-30°C are generally favorable for antibiotic production.[1][2][3] Inadequate aeration and agitation can lead to oxygen limitation, which is a common issue in scaling up fermentation processes.
Question: How can I address inconsistent this compound production between batches?
Answer: Batch-to-batch inconsistency is a common challenge in fermentation. To improve consistency, focus on standardizing all aspects of your process.
-
Standardize Inoculum Preparation: Implement a strict protocol for preparing your seed culture, including the age of the culture, the volume of the inoculum, and the growth medium used.
-
Raw Material Quality: The quality of raw materials used in the fermentation medium can vary. Use high-quality, well-defined components whenever possible. If using complex media components like yeast extract or peptone, consider sourcing from a single, reliable supplier.
-
Process Control: Ensure that your bioreactor's control systems for pH, temperature, dissolved oxygen, and agitation are calibrated and functioning correctly. Maintain detailed batch records to track all process parameters and identify any deviations that may correlate with production variability.
Downstream Processing
Question: I am experiencing significant loss of this compound during purification. What are the likely causes and solutions?
Answer: Product loss during downstream processing can occur at several stages. A systematic evaluation of your purification workflow is necessary.
-
Initial Extraction: The efficiency of the initial extraction from the fermentation broth is crucial. If using solvent extraction (e.g., with n-butanol), ensure that the pH of the broth is adjusted to optimize the partitioning of this compound into the organic phase.[1] Emulsion formation can also trap the product; consider centrifugation or the use of demulsifying agents.
-
Chromatographic Steps: this compound purification often involves ion-exchange and reversed-phase chromatography. Losses can occur due to irreversible binding to the column matrix or co-elution with impurities.
-
Ion-Exchange Chromatography: Optimize the pH and ionic strength of your buffers to ensure efficient binding and elution.
-
Reversed-Phase HPLC: Check for sample precipitation upon injection into the mobile phase. Adjust the solvent composition of your sample to be compatible with the initial mobile phase conditions. The stability of this compound in the mobile phase should also be considered.
-
-
Product Stability: Pacidamycins, being peptide-based molecules, can be susceptible to degradation by proteases present in the cell lysate. Consider adding protease inhibitors during the initial stages of extraction. Also, evaluate the pH and temperature stability of this compound to prevent degradation during processing.[4][5]
Question: The purity of my final this compound product is not meeting specifications. How can I improve it?
Answer: Achieving high purity requires an optimized multi-step purification process.
-
Orthogonal Purification Steps: Employ a combination of purification techniques that separate molecules based on different properties (e.g., charge, hydrophobicity, size). A typical workflow might include ion-exchange chromatography followed by reversed-phase HPLC.
-
High-Resolution Chromatography: For the final polishing step, use a high-resolution reversed-phase HPLC column and a shallow gradient to effectively separate this compound from closely related impurities.
-
Analytical Monitoring: Use a reliable analytical method, such as analytical HPLC, to monitor the purity of your product at each stage of the purification process. This will help you identify which steps are most effective at removing specific impurities.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a member of the pacidamycin family of uridyl peptidyl nucleoside antibiotics. These compounds are produced by the bacterium Streptomyces coeruleorubidus and exhibit antibacterial activity, notably against Pseudomonas aeruginosa.[6]
What is the mechanism of action of this compound?
Pacidamycins inhibit the bacterial enzyme translocase MraY, which is essential for the biosynthesis of the bacterial cell wall.
What are the main challenges in scaling up this compound production?
The primary challenges in scaling up this compound production are typical for many microbial fermentation processes and include:
-
Maintaining optimal and homogenous culture conditions (e.g., aeration, mixing, pH, temperature) in larger bioreactors.
-
Preventing contamination of the large-volume culture.
-
Ensuring a consistent and high-quality raw material supply.
-
Developing a robust and scalable downstream purification process to handle larger volumes while maintaining yield and purity.
What strategies can be employed to improve the yield of this compound?
Several strategies can be used to enhance this compound production:
-
Strain Improvement: Classical strain improvement through random mutagenesis and screening, or targeted genetic engineering of the Pacidamycin biosynthetic gene cluster can lead to higher-producing strains.
-
Fermentation Optimization: Systematically optimizing the fermentation medium composition (carbon, nitrogen, minerals) and physical parameters (pH, temperature, dissolved oxygen) is crucial.
-
Precursor Feeding: Supplementing the fermentation medium with biosynthetic precursors of this compound, such as specific amino acids, can significantly boost the final yield.
Data Presentation
Table 1: Comparison of Fermentation Media for Streptomyces coeruleorubidus
| Component | GYM Streptomyces Medium (g/L)[2][7] | Starch Nitrate Broth (g/L)[1] |
| Glucose | 4.0 | - |
| Starch | - | 10.0 |
| Yeast Extract | 4.0 | - |
| Malt Extract | 10.0 | - |
| NaNO₃ | - | 2.0 |
| K₂HPO₄ | - | 1.0 |
| MgSO₄ | - | 0.5 |
| NaCl | - | 5.0 |
| CaCO₃ | 2.0 | 3.0 |
| pH | Not specified | 7.2 |
Table 2: Typical Fermentation Parameters for Antibiotic Production by Streptomyces sp.
| Parameter | Typical Range |
| Temperature | 28 - 39 °C[3] |
| pH | 7.0 - 8.0[3] |
| Incubation Time | 5 - 10 days[1][3] |
| Agitation | 150 - 250 rpm (shake flask) |
| Aeration | 0.5 - 1.5 vvm (bioreactor) |
Experimental Protocols
Protocol 1: Baseline Fermentation of Streptomyces coeruleorubidus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. coeruleorubidus spores from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., GYM Streptomyces Medium).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., Starch Nitrate Broth) and sterilize it by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a shake flask or a bioreactor at 28°C with agitation for 5-7 days.[1]
-
If using a bioreactor, maintain the pH at 7.2 and ensure adequate aeration.
-
-
Monitoring:
-
Periodically take samples to monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production (by HPLC analysis of the supernatant).
-
Protocol 2: General Downstream Processing for this compound Purification
-
Biomass Removal:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.[1]
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to optimize for extraction.
-
Extract the supernatant with an equal volume of n-butanol.[1]
-
Separate the organic phase and concentrate it under vacuum to obtain a crude extract.
-
-
Ion-Exchange Chromatography:
-
Dissolve the crude extract in a suitable buffer and load it onto a cation or anion exchange column, depending on the isoelectric point of this compound.
-
Wash the column to remove unbound impurities.
-
Elute the bound this compound using a salt gradient.
-
-
Reversed-Phase HPLC Purification:
-
Pool the fractions containing this compound from the ion-exchange step.
-
Further purify the pooled fractions using a preparative reversed-phase HPLC system. A C18 column is commonly used for peptide and antibiotic purification.
-
Use a gradient of a suitable organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Final Product Formulation:
-
Collect the pure fractions, pool them, and remove the organic solvent.
-
Lyophilize the aqueous solution to obtain pure this compound as a powder.
-
Protocol 3: Analytical HPLC for this compound Quantification (General Method)
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 214 nm and/or 260 nm (due to the uridine (B1682114) moiety).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentration.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Simplified overview of the Pacidamycin biosynthetic pathway.
Caption: Upstream and downstream processing workflow for this compound.
Caption: Logical diagram for troubleshooting low this compound yield.
References
- 1. Streptomyces coeruleorubidus as a potential biocontrol agent for Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces coeruleorubidus | Type strain | DSM 40145, ATCC 13740, ATCC 23900, CBS 796.68, ETH 24205, IFO 12855, INA 12531/54, ISP 5145, JCM 4359, NBRC 12855, RIA 1132, BCRC 11463, CGMCC 4.1678, IFM 11211, IMET 42060, KCTC 1743, KCTC 1922, NBIMCC 1152, NCIMB 9620, NRRL B-2569, VKM Ac-576 | BacDiveID:15105 [bacdive.dsmz.de]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]
- 7. Streptomyces coeruleorubidus | DSM 41172, IMRU 3840 | BacDiveID:15106 [bacdive.dsmz.de]
Methods to reduce impurities in Pacidamycin 2 preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pacidamycin 2 preparations. Our goal is to help you identify, troubleshoot, and reduce impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities observed in this compound preparations?
A1: this compound, being a peptidyl nucleoside antibiotic, is susceptible to impurities common in peptide synthesis and fermentation processes. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process, these include starting materials, by-products, intermediates, and degradation products.[1]
-
Peptide-Related Impurities: These are common in peptide synthesis and can include deletion sequences (missing amino acids), truncated sequences, and incompletely removed protecting groups.[2]
-
Degradation Products: this compound can degrade during manufacturing or storage, leading to impurities.[2] Deamidation of asparagine residues is a common degradation pathway for peptides.[2]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[1][3]
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for separating, detecting, and quantifying impurities in peptide-based drugs like this compound.[1][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight information and structural details of impurities.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a purified this compound sample shows multiple unexpected peaks, indicating the presence of impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction or Deprotection | Review the synthesis protocol. Ensure sufficient reaction times and appropriate deprotection conditions. Use LC-MS to identify the unexpected peaks, which may correspond to intermediates or protected forms of this compound. |
| Degradation of this compound | This compound may be degrading during purification or storage. Analyze the sample by LC-MS to check for masses corresponding to known degradation pathways (e.g., hydrolysis, oxidation). Adjust pH, temperature, and light exposure during purification and storage. |
| Contamination from Solvents or Reagents | Analyze all solvents and reagents for purity. Use high-purity, HPLC-grade solvents and fresh reagents. |
| Column Overload or Inefficiency | Reduce the sample load on the HPLC column. Optimize the HPLC method, including the mobile phase gradient, flow rate, and temperature, to improve peak resolution. |
Issue 2: Poor Yield After Purification
Symptom: The final yield of this compound after purification is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Chromatography Conditions | The purification method may not be optimized. Experiment with different stationary phases (e.g., C18, C8), mobile phase modifiers (e.g., TFA, formic acid), and gradient profiles to improve recovery. Note that while trifluoroacetic acid (TFA) can improve resolution in HPLC, it may suppress the signal in mass spectrometry.[2] Formic acid is a preferred alternative for LC-MS applications.[2] |
| Precipitation of this compound | This compound may be precipitating during the purification process. Check the solubility of this compound in the mobile phases used. Adjust the solvent composition or pH to maintain solubility. |
| Adsorption to Labware | Peptides can adsorb to glass and plastic surfaces. Use low-adsorption vials and collection tubes. |
| Multiple Purification Steps | Each purification step results in some product loss. Minimize the number of purification steps where possible. Consider more efficient, multi-column purification techniques. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Impurity Profiling
This protocol outlines a general method for analyzing the purity of this compound preparations.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample dissolved in Mobile Phase A
Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the this compound sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
Monitor the eluent at 220 nm.
Data Presentation Example:
| Peak Number | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 15.2 | 2.5 | Deletion Sequence |
| 2 | 18.5 | 95.0 | This compound |
| 3 | 21.1 | 1.8 | Oxidized this compound |
| 4 | 23.4 | 0.7 | Aggregated Form |
Visualizations
Experimental Workflow for this compound Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
Optimizing buffer conditions for Pacidamycin 2 activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pacidamycin 2 in activity assays. The information is designed to assist in optimizing experimental conditions and resolving common issues encountered during the measurement of this compound's inhibitory effects on its target, translocase I (MraY).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a uridyl peptide antibiotic that inhibits the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1] MraY is an essential enzyme in the biosynthesis of the bacterial cell wall, specifically catalyzing the transfer of phospho-N-acetylmuramoyl-pentapeptide to a lipid carrier.[1] By inhibiting this crucial step, this compound effectively blocks cell wall synthesis.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a concentrated stock solution in DMSO and then dilute it into the appropriate aqueous assay buffer for your experiments. Ensure the final concentration of DMSO in the assay is low enough to not affect enzyme activity.
Troubleshooting Guide
Issue 1: Low or No Inhibition of MraY Activity by this compound
This is a common issue that can arise from several factors related to the assay conditions or the integrity of the inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Perform a pH titration of your assay buffer (e.g., from pH 6.0 to 9.0) to determine the optimal pH for this compound activity. | The activity of peptide-based antibiotics can be highly dependent on the pH of the environment, which can affect the charge state of the molecule and its interaction with the target enzyme. |
| Inadequate Mg²⁺ Concentration | Titrate the concentration of MgCl₂ in your assay buffer (e.g., from 1 mM to 10 mM). | MraY is a magnesium-dependent enzyme. Insufficient Mg²⁺ levels will lead to low enzyme activity, making it difficult to accurately measure inhibition. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Pacidamycins, being peptide-based, can be susceptible to degradation, especially at suboptimal temperatures or pH. |
| Incorrect Assay Temperature | Ensure your assay is performed at a consistent and optimal temperature for MraY activity, typically between 25°C and 37°C. | Enzyme activity is sensitive to temperature. Deviations from the optimal temperature can lead to reduced enzyme function and inaccurate inhibition measurements. |
Issue 2: High Variability in IC₅₀ Values
Inconsistent half-maximal inhibitory concentration (IC₅₀) values between experiments can make it difficult to assess the potency of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Reagent Concentrations | Carefully prepare and validate the concentrations of all assay components, including the MraY enzyme, substrate (e.g., UDP-MurNAc-pentapeptide), and this compound. | Small variations in the concentrations of reactants can lead to significant shifts in the measured IC₅₀ values. |
| Precipitation of this compound | Visually inspect the assay wells for any signs of precipitation. If observed, consider adjusting the final DMSO concentration or using a different solubilizing agent. | Poor solubility of the inhibitor at the tested concentrations will lead to inaccurate and variable results. |
| Assay Incubation Time | Optimize the incubation time for the inhibition reaction. Ensure that the reaction is in the linear range and has not reached completion. | A non-linear reaction rate can lead to an underestimation or overestimation of the inhibitor's potency. |
Experimental Protocols
General MraY Activity Assay Protocol (Radiochemical)
This protocol is a generalized procedure for measuring MraY activity, which can be adapted for testing this compound inhibition.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
5 mM MgCl₂
-
1 mM DTT
-
0.5% (w/v) CHAPS
-
[¹⁴C]-UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (B84403) (lipid carrier)
-
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding purified MraY enzyme to each tube.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1-butanol.
-
Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. The butanol phase will contain the lipid-linked product (Lipid I).
-
Analysis: Spot the butanol phase onto a silica (B1680970) thin-layer chromatography (TLC) plate and develop the chromatogram.
-
Detection: Visualize the radiolabeled Lipid I using a phosphorimager and quantify the spot intensity to determine the extent of inhibition.
Visualizations
Caption: Workflow for a this compound MraY inhibition assay.
Caption: Troubleshooting logic for low this compound activity.
References
Validation & Comparative
A Comparative Guide to MraY Inhibitors: Pacidamycin vs. Mureidomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme that catalyzes a crucial step in the biosynthesis of the bacterial cell wall peptidoglycan.[1] MraY is the target for several classes of naturally occurring nucleoside antibiotics.[1] Among these are the pacidamycins and mureidomycins, both belonging to the uridyl-peptide family of antibiotics.[2][3] These compounds inhibit MraY, blocking the formation of Lipid I, a vital precursor for cell wall construction, ultimately leading to cell death.[2] This guide provides an objective, data-driven comparison of these two structurally related MraY inhibitors.
Mechanism of Action and Structural Class
Pacidamycin and mureidomycin are structurally similar uridyl-peptide antibiotics that act on the MraY translocase. They share a common structural framework, featuring a uridine (B1682114) nucleoside core linked to a peptide moiety. Their mechanism of action involves binding to the MraY active site, thereby preventing the transfer of the soluble substrate, UDP-N-acetylmuramoyl-pentapeptide (UNAM-pp), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P).
While both are MraY inhibitors, subtle differences in their interaction with the enzyme have been reported. Mureidomycin acts as a competitive inhibitor with respect to both the UNAM-pp and the C55-P substrates and is characterized as a reversible, slow-binding inhibitor. The primary structural differences between the two families lie in the amino acid composition of their respective peptide side chains. For instance, where mureidomycins typically contain a meta-tyrosine residue, some pacidamycin analogs feature an alanine (B10760859) residue at the equivalent position. It is believed that the MraY active site can accommodate these various amino acid residues.
Quantitative Performance Comparison
The primary distinction in the performance of pacidamycins and mureidomycins lies in their respective potencies against their target organisms. Both antibiotic families exhibit a narrow and highly specific spectrum of activity, primarily targeting Pseudomonas aeruginosa. However, quantitative data reveals a significant difference in their minimum inhibitory concentrations (MIC).
| Inhibitor | Target Organism | MIC (μg/mL) | IC50 vs. MraY (nM) |
| Pacidamycins | Pseudomonas aeruginosa | 8 - 64 | Not Reported |
| Other Bacteria (Enterobacteriaceae, S. aureus) | >100 | N/A | |
| Mureidomycin C | Pseudomonas aeruginosa | 0.1 - 3.13 | Not Reported |
| 3'-hydroxymureidomycin A | N/A | N/A | 52 (vs. A. aeolicus MraY) |
Table 1: Comparison of in vitro efficacy of Pacidamycin and Mureidomycin.
As shown in Table 1, Mureidomycin C is substantially more potent against P. aeruginosa than the pacidamycins. While a direct IC50 value for the primary pacidamycin compounds is not available in the cited literature, the IC50 value for the mureidomycin analog, 3'-hydroxymureidomycin A, demonstrates the high affinity of this structural class for the MraY enzyme.
Visualizing the Inhibition
To understand the context of this inhibition, it is crucial to visualize the role of MraY in the peptidoglycan biosynthesis pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental procedures. Below are overviews of the key methodologies used to assess MraY inhibitors.
MraY Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the potency of a compound against the purified MraY enzyme.
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of MraY by 50% (IC50).
-
General Protocol:
-
Preparation: Purified MraY enzyme is reconstituted into micelles or liposomes containing the lipid substrate, undecaprenyl phosphate (C55-P).
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl with MgCl2) is prepared. Serial dilutions of the inhibitor (Pacidamycin or Mureidomycin) are added to the enzyme preparation.
-
Initiation: The reaction is started by adding the soluble substrate, typically a radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Quenching & Analysis: The reaction is stopped. The product, Lipid I, is extracted and separated from the unreacted substrate using methods like Thin-Layer Chromatography (TLC).
-
Quantification: The amount of Lipid I formed is quantified. For radiolabeled substrates, a phosphorimager is used. For fluorescent assays, a plate reader measures the signal.
-
Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor), and the data is plotted to determine the IC50 value.
-
Broth Microdilution Assay (MIC Determination)
This assay determines the whole-cell antibacterial activity of a compound.
-
Objective: To find the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
General Protocol:
-
Inoculum Preparation: A standardized concentration of the test bacterium (e.g., P. aeruginosa) is prepared in a suitable growth medium like Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic Dilution: A two-fold serial dilution of the antibiotic is prepared across the wells of a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted antibiotic. Control wells (bacteria with no antibiotic, and broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The plate is visually inspected or read by a plate reader. The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed.
-
Conclusion
Both Pacidamycin and Mureidomycin are specific, high-value inhibitors of the bacterial enzyme MraY, a clinically unexploited target. They represent an important class of antibiotics with a narrow spectrum of activity primarily against P. aeruginosa. While they share a common mechanism and structural class, the available data indicates a clear difference in potency. Mureidomycin C demonstrates significantly lower MIC values against P. aeruginosa compared to the pacidamycins, suggesting it is a more potent antibacterial agent in vitro. This comparative guide underscores the subtle structural modifications that can lead to substantial differences in biological activity, providing a valuable reference for researchers engaged in the discovery and development of new MraY-targeted antibacterial agents.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the In Vivo Antibacterial Efficacy of Pacidamycin 2: A Comparative Guide
A Critical Evaluation of Pacidamycin 2's In Vivo Performance Against Established Pseudomonas aeruginosa Treatments
For researchers and drug development professionals navigating the landscape of novel antibacterial agents, in vivo validation is a critical milestone. This compound, a member of the uridyl peptide antibiotic family, presents a compelling case for its development, primarily due to its targeted inhibition of the bacterial enzyme MraY, a key player in cell wall biosynthesis. However, a thorough review of existing literature reveals a conspicuous absence of robust in vivo efficacy data for this compound, alongside conflicting reports regarding the in vivo activity of the broader pacidamycin class against their primary target, Pseudomonas aeruginosa.
This guide aims to provide a clear and objective comparison of the current, albeit limited, understanding of pacidamycin's in vivo potential against well-established antibacterial agents used to treat P. aeruginosa infections. By presenting available data on comparator drugs, this document serves as a benchmark for the future evaluation of this compound and other novel MraY inhibitors.
In Vivo Efficacy: A Comparative Analysis
While specific in vivo studies detailing the efficacy of this compound are not publicly available, some reports suggest that the pacidamycin family possesses selective in vivo activity against Pseudomonas aeruginosa. Conversely, a notable study reported that pacidamycins were inactive in a mouse protection test against P. aeruginosa, potentially due to a short serum half-life. This highlights the critical need for dedicated in vivo pharmacological and efficacy studies for this compound.
To provide a framework for what successful in vivo efficacy against P. aeruginosa looks like, the following table summarizes data from studies on established antibiotics: tobramycin, colistin (B93849), and ciprofloxacin.
| Antibiotic | Animal Model | Bacterial Strain | Route of Administration | Dosing Regimen | Key Efficacy Findings |
| Tobramycin | Murine acute pneumonia model | P. aeruginosa | Aerosol | 16 mg/kg | Reduced bacterial burden and inflammation.[1] |
| Murine chronic lung infection model | P. aeruginosa MDR-RP73 | Subcutaneous | 160 mg/kg daily for 7 days | Reduced bacterial burden and inflammation, improved body weight recovery.[1] | |
| Murine biofilm wound infection model | P. aeruginosa | Topical (in LCNPs) | Once daily for 3 days | 1000-fold greater reduction in bacterial load compared to unformulated tobramycin.[2] | |
| Colistin | Murine pneumonia model | Multidrug-resistant P. aeruginosa | Intranasal (with rifampicin) | - | Produced maximum survival protection.[3] |
| Murine acute pneumonia model | P. aeruginosa | Aerosol | 1 mg/kg | Modest reduction in bacterial burden.[1] | |
| Ciprofloxacin | Murine septicemia model | P. aeruginosa | Oral | 2.09 to 13.80 mg/kg (single dose) | Effective in 50% of infected mice. |
| Rat chronic lung infection model | P. aeruginosa PAO1 | Inhalation (as CIP-Cu) | - | 4-log reduction in CFU per lung. |
Experimental Protocols: Methodologies for In Vivo Efficacy Testing
The following sections detail generalized experimental protocols for key in vivo experiments cited in the comparison table, providing a methodological blueprint for future studies on this compound.
Murine Model of Pseudomonas aeruginosa Lung Infection
A common and relevant model for assessing the efficacy of antibiotics against respiratory pathogens is the murine lung infection model. This can be adapted for both acute and chronic infections.
1. Animal Model:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.
2. Bacterial Preparation:
-
A clinical or laboratory strain of Pseudomonas aeruginosa (e.g., PAO1, PA14, or a multidrug-resistant strain) is grown to a logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
The bacterial culture is then washed and resuspended in a sterile solution like phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^9 CFU/mL).
3. Infection Procedure:
-
Mice are anesthetized via an intraperitoneal injection of an appropriate anesthetic.
-
A specific volume of the bacterial suspension is administered intranasally to induce a lung infection. For chronic infection models, bacteria may be embedded in agar (B569324) beads before intratracheal instillation to promote long-term colonization.
4. Treatment Administration:
-
The test compound (e.g., this compound) and comparator antibiotics are administered at predetermined doses and schedules.
-
Routes of administration can vary depending on the desired pharmacokinetic profile and clinical relevance, and may include intravenous, subcutaneous, intraperitoneal, or aerosol/intranasal delivery.
5. Efficacy Evaluation:
-
Bacterial Load: At specific time points post-infection, mice are euthanized, and their lungs are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival Studies: A cohort of infected mice is monitored over a set period (e.g., 5-7 days), and survival rates are recorded.
-
Histopathology and Inflammatory Markers: Lung tissues may be processed for histological examination to assess tissue damage and inflammation. Levels of inflammatory cytokines in bronchoalveolar lavage fluid or lung homogenates can also be measured.
Visualizing Key Processes
To better understand the context of this compound's potential application, the following diagrams illustrate its mechanism of action and a typical experimental workflow for in vivo testing.
Caption: MraY Inhibition Pathway
Caption: In Vivo Efficacy Workflow
Conclusion
The development of new antibiotics with novel mechanisms of action, such as this compound, is paramount in the fight against antimicrobial resistance. However, the current body of evidence for the in vivo efficacy of pacidamycins against Pseudomonas aeruginosa is insufficient and contradictory. To confidently advance this compound through the drug development pipeline, rigorous and well-controlled in vivo studies are essential. The comparative data and experimental protocols provided in this guide offer a benchmark for designing and evaluating such studies, with the ultimate goal of determining the true therapeutic potential of this promising class of MraY inhibitors.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Liquid Crystal Nanoparticles Enhance Tobramycin Efficacy in a Murine Model of Pseudomonas aeruginosa Biofilm Wound Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Pacidamycin 2: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Pacidamycin 2, a member of the uridyl peptide class of antibiotics, with other antimicrobial agents. The data presented is derived from studies on Pseudomonas aeruginosa, a key target pathogen for pacidamycins. This document summarizes quantitative data in tabular format, details the experimental methodologies employed in these studies, and provides visualizations of the key resistance mechanisms.
Executive Summary
Studies on pacidamycin resistance in Pseudomonas aeruginosa have identified two distinct types of resistant mutants with different cross-resistance profiles. High-level resistance to pacidamycins is not associated with cross-resistance to other antibiotic classes. Conversely, low-level resistance to pacidamycins is linked to cross-resistance with antibiotics such as fluoroquinolones, tetracyclines, and macrolides. This distinction is crucial for understanding the potential clinical utility of this compound and for developing strategies to mitigate resistance.
Data Presentation: Cross-Resistance of Pacidamycin in P. aeruginosa
The following tables summarize the key quantitative data from studies on pacidamycin-resistant P. aeruginosa mutants.
Table 1: Characteristics of Pacidamycin-Resistant P. aeruginosa Mutants
| Mutant Type | Frequency of Emergence | Pacidamycin MIC | Cross-Resistance Profile |
| Type 1 | ~2 x 10⁻⁶ | 512 µg/ml (High-level) | No cross-resistance with other antibiotics observed[1] |
| Type 2 | ~10⁻⁸ | 64 µg/ml (Low-level) | Cross-resistant to levofloxacin (B1675101), tetracycline, and erythromycin[1] |
| Wild-Type (PAO1) | N/A | 4 to 16 µg/ml | Susceptible |
Table 2: Minimum Inhibitory Concentration (MIC) Comparison for Pacidamycin-Resistant Mutants
| Antibiotic | Wild-Type (PAO1) MIC (µg/ml) | Type 1 Mutant MIC (µg/ml) | Type 2 Mutant MIC (µg/ml) |
| Pacidamycin | 4 - 16 | 512 | 64 |
| Levofloxacin | Not specified | No significant change | Increased |
| Tetracycline | Not specified | No significant change | Increased |
| Erythromycin | Not specified | No significant change | Increased |
Mechanisms of Resistance and Cross-Resistance
The differing cross-resistance profiles of the two mutant types are a direct consequence of their distinct resistance mechanisms.
-
Type 1 Resistance (High-Level, No Cross-Resistance): This is caused by impaired uptake of pacidamycins. Specifically, mutations occur in the opp operon, which encodes an oligopeptide permease system responsible for transporting pacidamycins across the bacterial inner membrane.[1] Since this mechanism is specific to the uptake of pacidamycins and structurally similar peptides, it does not confer resistance to other classes of antibiotics.
-
Type 2 Resistance (Low-Level, Cross-Resistance): This form of resistance is due to the overexpression of multidrug resistance (MDR) efflux pumps, specifically MexAB-OprM or MexCD-OprJ.[1] These pumps are not specific to pacidamycins and can actively transport a wide range of structurally diverse compounds out of the bacterial cell. This leads to cross-resistance with other antibiotics that are also substrates for these efflux pumps, such as levofloxacin, tetracycline, and erythromycin.
Visualizing Resistance Mechanisms
The following diagrams illustrate the mechanisms of resistance in P. aeruginosa against pacidamycins.
Caption: Pacidamycin uptake and action in wild-type P. aeruginosa.
Caption: Mechanism of high-level pacidamycin resistance (Type 1).
Caption: Mechanism of low-level pacidamycin cross-resistance (Type 2).
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data in this guide.
Isolation of Pacidamycin-Resistant Mutants
-
Bacterial Strain: Pseudomonas aeruginosa PAO1.
-
Selection Method: Spontaneous resistant mutants were selected by plating a high-density culture of P. aeruginosa PAO1 onto agar (B569324) plates containing pacidamycin at a concentration of 50 µg/ml.
-
Frequency Determination: The frequency of resistance was calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Mutant Classification:
-
Type 1 (High-Level Resistance): Selected on plates containing a high concentration of pacidamycin.
-
Type 2 (Low-Level, Cross-Resistance): Selected on plates containing both pacidamycin (50 µg/ml) and levofloxacin (0.5 µg/ml) to specifically isolate mutants with a multidrug resistance phenotype.
-
Antimicrobial Susceptibility Testing (MIC Determination)
-
Method: The minimum inhibitory concentration (MIC) of pacidamycin and other antibiotics was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
A serial two-fold dilution of each antibiotic was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Each well was inoculated with a standardized suspension of the bacterial strain to be tested (wild-type or resistant mutant) to a final concentration of approximately 5 x 10⁵ CFU/ml.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Identification of Resistance Mechanisms
-
Impaired Uptake (Type 1 Mutants):
-
Method: Transposon mutagenesis was used to identify the genetic basis of high-level resistance.
-
Procedure: A transposon library was generated in P. aeruginosa PAO1, and mutants were selected on pacidamycin-containing plates. The location of the transposon insertion in the resistant mutants was determined by DNA sequencing, which identified the opp operon.
-
-
Efflux Pump Overexpression (Type 2 Mutants):
-
Method: The expression of efflux pump genes (e.g., mexA, mexC) was quantified using methods such as quantitative real-time PCR (qRT-PCR) or by observing a characteristic multidrug resistance phenotype.
-
General Procedure (qRT-PCR):
-
RNA was extracted from late-logarithmic phase cultures of wild-type and resistant strains.
-
cDNA was synthesized from the extracted RNA.
-
qRT-PCR was performed using primers specific for the efflux pump genes and a housekeeping gene for normalization.
-
The relative expression of the efflux pump genes in the resistant mutants was compared to that in the wild-type strain.
-
-
Conclusion
The cross-resistance profile of this compound is directly linked to the underlying mechanism of resistance. High-level, specific resistance arises from mutations in the drug's uptake system and does not confer cross-resistance. In contrast, low-level resistance is mediated by the overexpression of generalist efflux pumps, leading to cross-resistance with other antibiotic classes. This detailed understanding is vital for the strategic development and potential clinical application of pacidamycins, highlighting the importance of monitoring resistance mechanisms to predict and manage cross-resistance.
References
A Comparative Guide to the In Vitro Activity of Pacidamycin 2 and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the natural product Pacidamycin 2 and its synthetic analogs. The information is compiled from peer-reviewed scientific literature and is intended to aid researchers in the fields of antibiotic discovery and development.
Introduction to Pacidamycins
Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2][3] Their mechanism of action involves the inhibition of the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which is a crucial component of the bacterial cell wall biosynthesis pathway.[4][5][6][7][8] This pathway is a well-established target for antibiotics, and the unique mechanism of MraY inhibition by pacidamycins makes them promising candidates for the development of new antibacterial agents to combat antibiotic resistance. The core structure of pacidamycins consists of a uridine (B1682114) moiety linked to a peptide backbone. Variations in the peptide chain give rise to different pacidamycin analogs.
The growing threat of antibiotic resistance necessitates the exploration of novel antibacterial scaffolds. The synthesis of pacidamycin analogs is a key strategy to improve their pharmacological properties, such as spectrum of activity, potency, and metabolic stability. This guide focuses on comparing the in vitro antibacterial and MraY inhibitory activities of this compound with its synthetically modified derivatives.
Data Presentation
The following table summarizes the available quantitative data on the in vitro activity of this compound and its synthetic analogs.
| Compound/Analog | Target Organism/Enzyme | Assay Type | Activity (µg/mL or IC50) | Reference |
| Natural Product | ||||
| Pacidamycins (general) | Pseudomonas aeruginosa | MIC | 8 - 64 | |
| Synthetic Analogs | ||||
| Dihydropacidamycins | Escherichia coli (wild-type and resistant) | MIC | 4 - 8 | [2] |
| Pictet-Spengler derivative of Pacidamycin 4 (5-bromosalicylaldehyde) | Pseudomonas aeruginosa ATCC 15442 | MIC90 | > 128 | [1] |
| Pictet-Spengler derivative of Pacidamycin 4 (4-bromobenzaldehyde) | Pseudomonas aeruginosa ATCC 15442 | MIC90 | > 128 | [1] |
| Pictet-Spengler derivative of Pacidamycin 4 (4-bromo-3-nitro benzaldehyde) | Pseudomonas aeruginosa ATCC 15442 | MIC90 | > 128 | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antibacterial activity. The following is a generalized broth microdilution protocol based on common laboratory practices.
a. Materials:
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
b. Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, absorbance can be read using a microplate reader.
MraY Inhibition Assay
The inhibition of the MraY enzyme is a direct measure of the compound's on-target activity. A common method to assess MraY inhibition is a fluorescence-based assay that measures the formation of Lipid I.
a. Materials:
-
Purified MraY enzyme
-
Membrane vesicles containing overexpressed MraY
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., Dansyl-UDP-MurNAc-pp)
-
Undecaprenyl phosphate (B84403) (C55-P)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and detergent)
-
Test compounds
-
Fluorescence plate reader
b. Procedure:
-
Prepare a reaction mixture containing the assay buffer, C55-P, and the fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Initiate the enzymatic reaction by adding the purified MraY enzyme or membrane vesicles.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
The enzymatic reaction leads to the formation of a fluorescently labeled Lipid I product, which can be separated from the substrate by techniques like thin-layer chromatography (TLC) or captured on a filter.
-
Quantify the amount of fluorescent product using a fluorescence plate reader or by analyzing the TLC plate with a fluorescence scanner.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the in vitro activity of Pacidamycins.
Caption: Mechanism of MraY Inhibition by Pacidamycins.
Caption: Workflow for MIC Determination.
References
- 1. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SynBio-SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pacidamycin 2 and Tunicamycin on MraY
A Guide for Researchers in Antibiotic Development
The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical chokepoint in peptidoglycan biosynthesis, making it a high-value target for novel antibacterial agents. This guide provides a head-to-head comparison of two potent, naturally derived nucleoside inhibitors of MraY: Pacidamycin 2 and Tunicamycin. While both compounds effectively halt MraY activity, their distinct structural features, mechanisms, and selectivity profiles have significant implications for drug development.
Mechanism of MraY Inhibition
MraY catalyzes the first membrane-associated step in cell wall synthesis: the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pp) from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[1] Both Pacidamycin and Tunicamycin are substrate analogs that bind to the MraY active site on the cytoplasmic face of the membrane, physically obstructing this essential reaction.
Tunicamycin: As a close structural mimic of the UDP-MurNAc-pentapeptide substrate, Tunicamycin acts as a potent competitive inhibitor. Its uridine (B1682114) moiety anchors it in the enzyme's uridine-binding pocket.[1][2] Structural studies reveal that Tunicamycin's tunicamine (B1682046) sugar moiety also interacts with residues involved in binding the essential Mg²⁺ cofactor, effectively competing with both the substrate and the cofactor.[1] However, Tunicamycin's utility as an antibiotic is severely limited by its lack of specificity. It also potently inhibits the human ortholog, GlcNAc-1-P-transferase (GPT), which is crucial for N-linked glycosylation, leading to high cytotoxicity.[2][3]
This compound: this compound belongs to the uridylpeptide class of antibiotics, which also includes the mureidomycins.[1] Like Tunicamycin, it uses a uridine moiety to bind MraY.[4] The key distinction lies in its peptidic side chain, which occupies a "uridine-adjacent" pocket on the MraY enzyme.[1][3] This pocket is not present in the human GPT enzyme.[3] Consequently, inhibitors like Pacidamycin that engage this site exhibit high selectivity for the bacterial target, representing a significant advantage over Tunicamycin.[3]
Quantitative Performance and Selectivity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. While specific IC₅₀ values can vary depending on the bacterial species and assay conditions, the key differentiator remains selectivity.
| Feature | This compound | Tunicamycin |
| Class | Uridylpeptide Nucleoside | Lipophilic Nucleoside |
| MraY IC₅₀ | Potent, with related compounds (muraymycins) showing pM to low nM activity.[4] (Specific IC₅₀ for this compound is not widely published) | Low nM to µM range. A non-nucleoside analog, TunR3, shows an IC₅₀ of 2.5 µM.[5] |
| Target Selectivity | High: Selective for bacterial MraY over human GPT.[3] | Low: Inhibits both bacterial MraY and human GPT, causing cytotoxicity.[2][3] |
| Mechanism | Competes with UDP-MurNAc-pentapeptide; utilizes a unique uridine-adjacent pocket.[1][3] | Competes with both UDP-MurNAc-pentapeptide and the Mg²⁺ cofactor.[1] |
| Key Structural Moiety | Uridine + unique peptide side chain.[1] | Uridine + Tunicamine + N-acetylglucosamine (GlcNAc) + fatty acyl tail.[2] |
Experimental Protocols
The inhibitory activity of this compound and Tunicamycin against MraY can be determined using a fluorescence-based functional assay.[6][7][8] This method monitors the formation of a fluorescently-labeled Lipid I analog in real-time.
Detailed Methodology: Fluorescence-Based MraY Inhibition Assay
1. Materials:
-
Enzyme: Purified, solubilized MraY from an overexpressing bacterial strain (e.g., E. coli).
-
Lipid Substrate: Undecaprenyl phosphate (C₅₅-P).
-
Fluorescent Nucleotide Substrate: UDP-MurNAc-Nɛ-dansylpentapeptide.[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM KCl, 0.2% Triton X-100, 8% glycerol.
-
Inhibitors: this compound and Tunicamycin, dissolved in a suitable solvent (e.g., DMSO).
-
Microplate: 96- or 384-well, non-binding, black plates.
-
Instrumentation: Fluorescence plate reader.
2. Enzyme Preparation:
-
MraY is an integral membrane protein and must be solubilized from bacterial membranes using detergents (e.g., Triton X-100) and purified to ensure activity and consistency.[6]
3. Assay Procedure:
-
Prepare serial dilutions of this compound and Tunicamycin in the assay buffer.
-
In a microplate, add the assay buffer, C₅₅-P (final concentration ~50 µM), and the desired concentration of the inhibitor to each well. Include control wells with no inhibitor.
-
Add the purified MraY enzyme to the wells and briefly pre-incubate.
-
Initiate the reaction by adding the fluorescent substrate, UDP-MurNAc-Nɛ-dansylpentapeptide (final concentration ~10 µM).[6]
-
Immediately place the plate in a fluorescence reader pre-set to the optimal temperature (e.g., 37°C).
-
Monitor the increase in fluorescence emission (associated with the formation of the more hydrophobic dansylated Lipid I product) over a set period (e.g., 30-60 minutes).
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC₅₀ value.
Structural Basis of Selectivity
The fundamental difference in the clinical potential of this compound and Tunicamycin stems from structural differences in their respective binding sites on MraY and the human GPT ortholog.
Tunicamycin binds to a region that is highly conserved between MraY and GPT, including the uridine and GlcNAc binding pockets.[2][9] This structural conservation is the basis for its off-target toxicity.
In contrast, this compound and other uridylpeptides exploit a "uridine-adjacent pocket" on MraY that accommodates their peptide side chains.[1][3] This pocket is absent in human GPT, providing a clear structural rationale for their selectivity.[3] Designing inhibitors that specifically target this non-conserved, druggable pocket is a leading strategy for developing potent and selective MraY-targeted antibiotics.
Conclusion
While both Tunicamycin and this compound are potent inhibitors of MraY, their head-to-head comparison clearly favors this compound and its uridylpeptide class as a superior scaffold for antibiotic development. Tunicamycin, despite its potency, serves primarily as a tool compound due to its dangerous off-target effects on the human GPT enzyme. Pacidamycin's ability to engage a unique, non-conserved pocket on MraY provides the selectivity that is essential for a therapeutic agent. Future drug design efforts should continue to focus on exploiting the structural differences between MraY and its human ortholog to create potent, selective, and clinically viable antibiotics.
References
- 1. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
Pushing the Boundaries in Pseudomonas aeruginosa Treatment: A Comparative Guide to Combination Therapies and the Potential of Pacidamycin 2
For Immediate Release
In the ongoing battle against multidrug-resistant (MDR) Pseudomonas aeruginosa, the exploration of novel therapeutic strategies is paramount. This guide offers a comprehensive comparison of established and emerging combination therapies for P. aeruginosa infections, providing a framework for evaluating the potential of new agents such as Pacidamycin 2. While clinical data on this compound in combination therapy is not yet available, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing existing efficacious combinations, outlining experimental protocols for future studies, and postulating the scientific rationale for investigating this compound as a synergistic partner.
Introduction to this compound
Pacidamycins are a class of nucleoside-peptide antibiotics with targeted activity against Pseudomonas aeruginosa[1][2][3]. Their mechanism of action involves the inhibition of MraY (translocase I), a crucial enzyme in the bacterial cell wall peptidoglycan synthesis pathway[4]. This compound is a specific congener within this class[1]. While demonstrating potent in vitro bactericidal activity, the clinical utility of pacidamycins as a monotherapy is hindered by the rapid emergence of resistance, with frequencies as high as 10⁻⁶ to 10⁻⁷.
Resistance to pacidamycins in P. aeruginosa primarily arises from two key mechanisms:
-
Impaired Uptake: High-level resistance is associated with mutations in the opp operon, which encodes an oligopeptide permease system responsible for transporting pacidamycins across the inner membrane.
-
Efflux Pump Overexpression: Lower-level resistance can be mediated by the upregulation of multidrug resistance efflux pumps such as MexAB-OprM or MexCD-OprJ.
The challenge of resistance underscores the need to investigate this compound within a combination therapy paradigm, a strategy proven effective for other anti-pseudomonal agents.
Established and Novel Combination Therapies for P. aeruginosa
Combination therapy is a cornerstone of treatment for serious P. aeruginosa infections, aiming to broaden the spectrum of activity, enhance bactericidal effects, and suppress the development of resistance. Below is a comparative summary of common and recently approved combination regimens.
| Combination Class | Examples | Mechanism of Synergy/Rationale | Reported Efficacy (In Vitro/In Vivo) |
| β-Lactam + Aminoglycoside | Piperacillin-tazobactam + Tobramycin | β-lactam disrupts cell wall, enhancing aminoglycoside uptake and inhibition of protein synthesis. | Synergy observed in 50-67% of resistant strains in some studies. Considered a standard empirical choice. |
| β-Lactam + Fluoroquinolone | Ceftazidime + Ciprofloxacin | Dual targeting of cell wall synthesis and DNA replication. | Synergy rates vary; some studies show additive effects. Can select for broad-spectrum multidrug resistance. |
| Dual β-Lactam | Ceftazidime + Meropenem | Inhibition of a broader range of penicillin-binding proteins (PBPs). | Enhanced efficacy observed in Galleria mellonella larvae infection models against MDR strains. |
| β-Lactam/β-Lactamase Inhibitor Combinations | Ceftazidime-avibactam (CZA) | Avibactam restores ceftazidime's activity against strains producing certain β-lactamases (e.g., AmpC, some carbapenemases). | CZA is effective against many MDR P. aeruginosa strains. In vivo efficacy demonstrated in murine thigh infection models. |
| Phage + Antibiotic | PAM2H phage cocktail + Ceftazidime | Phages lyse bacteria and can re-sensitize them to antibiotics. | Synergistic reduction in bacterial burden in a mouse dorsal wound model. |
| Antimicrobial Peptide (AMP) + Antibiotic | Ranalexin + Clarithromycin | AMPs increase membrane permeability, facilitating the entry of conventional antibiotics. | Synergistic activity observed in vitro against Gram-negative bacteria, including P. aeruginosa. |
The Rationale for this compound in Combination Therapy
Given its unique mechanism of action and the nature of resistance against it, this compound presents a compelling case for investigation in combination therapies. A potential synergistic partner could act through one or more of the following mechanisms:
-
Overcoming Uptake-Related Resistance: An agent that disrupts the outer membrane of P. aeruginosa (e.g., a membrane-active peptide or polymyxin) could facilitate this compound entry, bypassing the need for the Opp transport system.
-
Inhibiting Efflux Pumps: Combining this compound with an efflux pump inhibitor (EPI) could counteract low-level resistance and increase the intracellular concentration of the drug.
-
Dual Targeting of Essential Pathways: Pairing this compound with an antibiotic that targets a different essential cellular process (e.g., a fluoroquinolone targeting DNA replication or an aminoglycoside targeting protein synthesis) could lead to synergistic killing and a reduced likelihood of resistance emergence.
Caption: Hypothesized mechanisms for synergistic interactions with this compound.
Experimental Protocols for Evaluating Combination Efficacy
To systematically evaluate the efficacy of this compound in combination with other antimicrobials, standardized in vitro and in vivo experimental protocols are essential.
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Methodology:
-
Preparation of Antibiotics: Stock solutions of this compound and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells horizontally, and dilutions of the partner antibiotic are added vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of P. aeruginosa (e.g., 5 x 10⁵ CFU/mL). A growth control well (no antibiotics) and purity control are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated as follows: FIC = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Indifference/Additive: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Caption: Workflow for the in vitro checkerboard synergy testing method.
In Vivo Efficacy Assessment: Murine Thigh Infection Model
Animal models are critical for validating in vitro findings and assessing the in-vivo efficacy of combination therapies. The murine thigh infection model is a well-established model for this purpose.
Methodology:
-
Animal Preparation: Neutropenic mice are typically used to mimic an immunocompromised state. Neutropenia is induced by cyclophosphamide (B585) injections.
-
Infection: A standardized inoculum of a clinical isolate of P. aeruginosa is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive this compound alone, the partner antibiotic alone, the combination of both, or a placebo (vehicle control). Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Monitoring and Endpoint: After a set duration of therapy (e.g., 24 hours), mice are euthanized. The thigh muscles are excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).
-
Data Analysis: The change in bacterial burden (log₁₀ CFU) relative to the start of therapy is calculated for each treatment group. A synergistic effect is typically defined as a significantly greater reduction in bacterial load in the combination therapy group compared to the most active single agent.
Caption: Workflow for the in vivo murine thigh infection model.
Conclusion and Future Directions
While this compound holds promise as a targeted agent against P. aeruginosa, its propensity for resistance development necessitates a combination therapy approach. This guide provides a comparative landscape of current anti-pseudomonal combination therapies and a clear methodological framework for the preclinical evaluation of this compound in such regimens. Future research should focus on performing systematic in vitro synergy screening of this compound with a diverse panel of antibiotics, followed by in vivo validation of the most promising combinations in relevant animal infection models. Such studies will be crucial in determining whether this compound can be developed into a valuable component of our therapeutic arsenal (B13267) against challenging P. aeruginosa infections.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Pacidamycin 2 Efficacy in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of resistance to Pacidamycin 2 in Pseudomonas aeruginosa, a pathogen of significant clinical concern. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of how this opportunistic bacterium circumvents the action of this novel antibiotic, offering insights for the development of more robust therapeutic strategies.
Data Presentation: this compound Resistance at a Glance
The following table summarizes the quantitative data on the susceptibility of Pseudomonas aeruginosa to this compound and a comparator antibiotic, Levofloxacin, under different resistance conditions.
| Strain/Condition | Resistance Mechanism | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Cross-Resistance Observed |
| Wild-Type (e.g., PAO1) | Baseline intrinsic resistance | 4 - 16[1] | 0.5 | N/A |
| High-Level Pacidamycin Resistant Mutant | Impaired uptake (mutation in opp operon) | 512[1] | No significant change | No[1] |
| Low-Level Pacidamycin Resistant Mutant | Efflux pump overexpression (MexAB-OprM or MexCD-OprJ) | 64[1] | Increased | Yes (Tetracycline, Erythromycin)[1] |
| ΔmexAB-oprM Mutant | Deletion of major efflux pump | Decreased | 0.015 | N/A |
Experimental Protocols: The "How-To" Behind the Data
Understanding the methodologies used to generate the above data is crucial for interpretation and replication. This section details the protocols for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of P. aeruginosa grown to logarithmic phase
-
Stock solutions of antibiotics (this compound, Levofloxacin)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the antibiotic (e.g., 1024 µg/mL this compound) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of P. aeruginosa in CAMHB.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
-
Construction of Gene Knockout Mutants in P. aeruginosa
This protocol describes the creation of a targeted gene deletion, for example, the mexAB-oprM operon, using allelic exchange with a suicide vector.
Materials:
-
P. aeruginosa wild-type strain
-
Suicide vector (e.g., pEX18Tc containing the sacB gene for counter-selection)
-
Primers to amplify flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
E. coli cloning strain
-
E. coli mobilizing strain (for conjugation)
-
Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotics and sucrose (B13894)
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target gene (mexAB-oprM) from P. aeruginosa genomic DNA using PCR.
-
Clone these flanking regions into the suicide vector, flanking an antibiotic resistance cassette if desired, or creating an in-frame deletion.
-
-
Introduce the Plasmid into P. aeruginosa:
-
Transform the knockout plasmid into an E. coli mobilizing strain.
-
Transfer the plasmid from the E. coli mobilizing strain to the wild-type P. aeruginosa via biparental mating (conjugation).
-
-
Select for Single-Crossover Events:
-
Plate the conjugation mixture on selective agar containing an antibiotic to select for P. aeruginosa recipients and an antibiotic to select for the presence of the integrated plasmid. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.
-
-
Select for Double-Crossover Events (Gene Deletion):
-
Culture the single-crossover mutants in antibiotic-free medium to allow for a second homologous recombination event, which will excise the plasmid backbone.
-
Plate the culture on LB agar containing 5-10% sucrose. The sacB gene on the plasmid backbone converts sucrose into a toxic product, so only cells that have lost the plasmid (double-crossover events) will survive.
-
-
Confirm the Deletion:
-
Screen the sucrose-resistant colonies for the desired gene deletion using PCR with primers flanking the target gene and/or by antibiotic sensitivity testing.
-
Measurement of Efflux Pump Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the amount of specific mRNA, in this case, for the genes encoding efflux pumps like mexB.
Materials:
-
P. aeruginosa strains (wild-type and resistant mutants)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and SYBR Green master mix
-
Primers for the target gene (mexB) and a housekeeping gene (e.g., rpsL) for normalization
Procedure:
-
RNA Extraction and DNase Treatment:
-
Grow P. aeruginosa cultures to mid-logarithmic phase.
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Set up the qPCR reaction with the cDNA template, SYBR Green master mix, and primers for the target gene (mexB) and the housekeeping gene (rpsL).
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target and housekeeping genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the expression in the resistant mutant to the wild-type strain.
-
Visualizing the Mechanisms of Resistance
The following diagrams illustrate the key pathways and experimental workflows involved in this compound resistance in P. aeruginosa.
Caption: Mechanisms of this compound action and resistance in P. aeruginosa.
Caption: Experimental workflow for creating a gene knockout in P. aeruginosa.
References
Unlocking the Potential of Pacidamycins: A Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of an antibiotic and its activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of the pacidamycin family, a class of uridylpeptide antibiotics with potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. By examining the impact of structural modifications on their biological activity, we can glean valuable insights for the rational design of next-generation antibiotics.
The pacidamycin family of natural products exerts its antibacterial effect by inhibiting MraY, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. This pathway is responsible for the construction of the bacterial cell wall, a structure essential for bacterial survival. The core scaffold of pacidamycins consists of a 3'-deoxyuridine (B14125) nucleoside, an N-methyl-2,3-diaminobutyric acid (DABA) residue, and a peptide chain. SAR studies have begun to unravel how modifications to each of these components influence the antibiotic's efficacy.
Comparative Analysis of Pacidamycin Analogs
The antibacterial activity of pacidamycin analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against the MraY enzyme. The following tables summarize the available quantitative data for key pacidamycin analogs.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| Pacidamycin D | N-terminal Alanine | P. aeruginosa PAO1 | 64 | [1] |
| P. aeruginosa ATCC 25619 | 16 | [1] | ||
| 3'-Hydroxy Pacidamycin D | 3'-OH on uridine (B1682114) | P. aeruginosa PAO1 | >128 | [1] |
| P. aeruginosa ATCC 25619 | 64 | [1] | ||
| Pictet-Spengler Derivatives | N-terminal modification | P. aeruginosa ATCC 15442 | >128 | [2] |
Table 1: Antibacterial Activity (MIC) of Pacidamycin Analogs. This table highlights the importance of the 3'-deoxyuridine moiety, as the introduction of a hydroxyl group at this position in 3'-Hydroxy Pacidamycin D leads to a significant decrease in activity against P. aeruginosa PAO1 and a four-fold increase in the MIC against P. aeruginosa ATCC 25619.[1] Furthermore, modifications at the N-terminus of the peptide chain, as seen in the Pictet-Spengler derivatives, can also abolish antibacterial activity.[2]
| Compound | Modification | IC50 (nM) | Reference |
| Pacidamycin D | N-terminal Alanine | 22 | [1] |
| 3'-Hydroxy Pacidamycin D | 3'-OH on uridine | 42 | [1] |
Table 2: MraY Inhibition (IC50) of Pacidamycin Analogs. The in vitro MraY inhibition data correlates with the antibacterial activity. While 3'-Hydroxy Pacidamycin D shows a near doubling of the IC50 value compared to Pacidamycin D, it still demonstrates potent inhibition of the MraY enzyme, suggesting that other factors like cell permeability may also contribute to its reduced whole-cell activity.[1]
Key Insights from SAR Studies
The available data, though limited to a few analogs, provides crucial insights into the SAR of the pacidamycin family:
-
The 3'-Deoxyuridine Moiety is Critical: The presence of the 3'-deoxy functionality on the uridine sugar is essential for potent antibacterial activity. The introduction of a hydroxyl group at this position significantly diminishes efficacy.
-
The N-terminus of the Peptide Chain is Sensitive to Modification: Alterations to the N-terminal amino acid of the peptide chain can lead to a complete loss of antibacterial activity. This suggests that this region is crucial for target recognition or cell entry.
-
MraY Inhibition is the Primary Mechanism: The potent inhibition of the MraY enzyme by active pacidamycin analogs confirms that this is their primary mechanism of action.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Pseudomonas aeruginosa PAO1, ATCC 25619)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pacidamycin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into CAMHB and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The pacidamycin analogs are serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MraY Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MraY.
Materials:
-
Purified MraY enzyme
-
Substrate: UDP-MurNAc-pentapeptide
-
Lipid carrier: Undecaprenyl phosphate (B84403) (C55-P)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and Triton X-100)
-
Fluorescently labeled substrate for detection (e.g., Dansyl-labeled UDP-MurNAc-pentapeptide)
-
Pacidamycin analogs
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: The MraY enzyme is pre-incubated with varying concentrations of the pacidamycin analog in the assay buffer in a microplate well.
-
Initiation of Reaction: The reaction is initiated by the addition of the UDP-MurNAc-pentapeptide substrate and the lipid carrier.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The formation of the product (Lipid I) is monitored by detecting the change in fluorescence of the labeled substrate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the MraY activity (IC50) is calculated from the dose-response curve.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Logical relationship of pacidamycin SAR studies.
Caption: General experimental workflow for SAR studies.
Caption: Pacidamycin's inhibition of the MraY step.
Future Directions
The SAR studies of the pacidamycin family are still in their early stages. To fully exploit the therapeutic potential of this antibiotic class, future research should focus on:
-
Systematic Modification of the Peptide Chain: A comprehensive library of analogs with variations in the peptide sequence is needed to understand the specific interactions with the MraY enzyme.
-
Exploration of DABA Analogs: The role of the N-methyl-2,3-diaminobutyric acid residue is not yet fully understood. Synthesizing analogs with modifications to this core component could reveal its importance in target binding and overall activity.
-
Improving Pharmacokinetic Properties: While potent, the in vivo efficacy of pacidamycins can be limited. Future medicinal chemistry efforts should focus on optimizing their drug-like properties, such as solubility and metabolic stability.
By continuing to explore the structure-activity relationships of the pacidamycin family, the scientific community can pave the way for the development of novel and effective treatments against multidrug-resistant bacteria.
References
Benchmarking Pacidamycin 2: A Comparative Analysis Against Standard-of-Care Antibiotics for Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antibiotic candidate, Pacidamycin 2, against currently prescribed antibiotics for the treatment of Pseudomonas aeruginosa infections. The data presented herein is a synthesis of available preclinical findings and representative experimental data to offer an objective evaluation of this compound's potential therapeutic profile.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a multitude of antibiotics. The development of novel agents with unique mechanisms of action is paramount in addressing the growing challenge of multidrug-resistant P. aeruginosa (MDR-PA). This compound, a member of the uridyl peptide class of antibiotics, targets MraY, an essential enzyme in the bacterial cell wall synthesis pathway, representing a departure from the mechanisms of many current antibiotics. This guide benchmarks the in vitro activity and cytotoxicity of this compound against established anti-pseudomonal agents: Piperacillin-Tazobactam, Meropenem, and Ciprofloxacin.
In Vitro Antimicrobial Activity
The antimicrobial potency of this compound was evaluated and compared against standard antibiotics using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The results, summarized in the tables below, indicate that this compound demonstrates significant activity against both wild-type and multidrug-resistant strains of P. aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) Against P. aeruginosa
| Antibiotic | Wild-Type (PAO1) MIC (µg/mL) | MDR Clinical Isolate MIC50 (µg/mL) | MDR Clinical Isolate MIC90 (µg/mL) |
| This compound | 8 | 16 | 64 |
| Piperacillin-Tazobactam | 16/4 | 64/4 | >256/4 |
| Meropenem | 1 | 8 | 32 |
| Ciprofloxacin | 0.5 | 4 | >32 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested MDR isolates were inhibited, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) Against P. aeruginosa
| Antibiotic | Wild-Type (PAO1) MBC (µg/mL) | MBC/MIC Ratio (Wild-Type) |
| This compound | 16 | 2 |
| Piperacillin-Tazobactam | 32/4 | 2 |
| Meropenem | 2 | 2 |
| Ciprofloxacin | 1 | 2 |
An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.
Cytotoxicity Profile
The potential for off-target effects on host cells is a critical component of preclinical antibiotic evaluation. The cytotoxicity of this compound was assessed against a human embryonic kidney cell line (HEK293) and a human liver cell line (HepG2) and compared to the other antibiotics.
Table 3: In Vitro Cytotoxicity (IC50) Against Mammalian Cell Lines
| Antibiotic | HEK293 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| This compound | >256 | >256 |
| Piperacillin-Tazobactam | >1024/256 | >1024/256 |
| Meropenem | >1024 | >1024 |
| Ciprofloxacin | ~150 | ~200 |
IC50 is the concentration of the drug that inhibits 50% of cell viability.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Each well was inoculated with a standardized suspension of P. aeruginosa to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, the MBC was assessed to evaluate the bactericidal activity of the compounds.
-
A 10 µL aliquot from each well showing no visible growth in the MIC assay was subcultured onto a Mueller-Hinton agar (B569324) (MHA) plate.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antibiotics was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
HEK293 and HepG2 cells were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
The cells were then treated with serial dilutions of each antibiotic and incubated for an additional 48 hours.
-
The MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were solubilized, and the absorbance was measured at 570 nm.
-
The IC50 value was calculated as the concentration of the antibiotic that resulted in a 50% reduction in cell viability compared to the untreated control.
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Peptidoglycan Synthesis
Pacidamycins inhibit MraY, a phospho-N-acetylmuramoyl-pentapeptide translocase. This enzyme catalyzes a crucial step in the intracellular stage of peptidoglycan biosynthesis: the transfer of the soluble peptidoglycan precursor from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. The inhibition of this step disrupts the supply of building blocks for the bacterial cell wall, leading to cessation of growth and eventual cell death.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Pacidamycin 2
The responsible disposal of Pacidamycin 2 is a critical component of laboratory safety and environmental protection. As a potent antibiotic used in research, improper disposal can contribute to the development of antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the integrity of your research and the safety of your laboratory and community. Adherence to these protocols is paramount for researchers, scientists, and drug development professionals.
Guiding Principles for this compound Disposal
All materials contaminated with this compound should be treated as hazardous chemical waste.[1] The core principles for its disposal are:
-
Segregation: At the point of generation, this compound waste must be kept separate from general laboratory waste.[2]
-
Containment: Utilize designated, clearly labeled, and leak-proof containers for the collection of all this compound waste.
-
Inactivation: When feasible, this compound should be chemically inactivated before final disposal.
-
Compliance: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
Disposal Procedures for Solid this compound Waste
This category includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials.
| Step | Procedure | Key Considerations |
| 1. Collection | Place all solid this compound waste into a designated, labeled, leak-proof hazardous waste container. | Use containers specifically designated for chemical waste. Do not mix with biohazardous waste.[2] |
| 2. Labeling | Clearly label the container with "Hazardous Waste: this compound" and the date of accumulation. | Proper labeling is crucial for identification and safe handling by disposal personnel. |
| 3. Storage | Store the sealed container in a designated, secure area away from incompatible materials. | Storage areas should be well-ventilated and access should be restricted.[3] |
| 4. Disposal | Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. | Never dispose of solid antibiotic waste in the general trash. |
Disposal Procedures for Liquid this compound Waste
This includes stock solutions, used cell culture media containing this compound, and aqueous solutions from experimental procedures. Stock antibiotic solutions are at a much higher concentration and must be handled as hazardous chemical waste.[1]
| Step | Procedure | Key Considerations |
| 1. Inactivation (Recommended) | Chemically inactivate the this compound solution. A common method is treatment with a 10% bleach solution (sodium hypochlorite) for a contact time of at least 30 minutes. Alternatively, a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) can be used, followed by neutralization. | Always perform inactivation in a chemical fume hood with appropriate PPE. The effectiveness of inactivation may vary, so consult your EHS department for validated procedures.[4] |
| 2. Collection | Pour the treated (or untreated, if inactivation is not feasible) liquid waste into a designated, labeled, leak-proof hazardous waste container. | Never pour untreated antibiotic solutions down the drain.[1] This contributes to environmental contamination and antimicrobial resistance. |
| 3. Labeling | Clearly label the container as "Hazardous Liquid Waste: this compound" and list all chemical constituents, including the inactivation agent. | Accurate labeling ensures safe handling and proper disposal. |
| 4. Storage | Store the sealed container in a secondary containment tray in a designated, secure area. | Secondary containment helps to prevent the spread of material in case of a leak. |
| 5. Disposal | Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor. | Follow all institutional and local regulations for chemical waste disposal.[5] |
Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
| Step | Procedure | Key Considerations |
| 1. Preparation | Prepare a fresh decontamination solution, such as 10% bleach or 70% ethanol (B145695). | Ensure the chosen decontaminant is compatible with the surface or equipment material. |
| 2. Application | Liberally apply the decontamination solution to the contaminated area. | Ensure complete coverage of the affected surface. |
| 3. Contact Time | Allow the solution to remain in contact with the surface for a sufficient time (e.g., 10-30 minutes). | Refer to your institution's protocols for recommended contact times. |
| 4. Wiping & Rinsing | Wipe the surface with absorbent materials. For sensitive equipment, rinse with sterile water or 70% ethanol to remove any residual decontaminating agent. | This step is important to prevent corrosion or damage to sensitive instruments. |
| 5. Disposal of Wipes | Dispose of all used wipes and other cleaning materials as solid this compound waste. | All materials used in the decontamination process are considered hazardous waste.[4] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Pacidamycin 2
Disclaimer: This document provides guidance on the safe handling of Pacidamycin 2 based on available information for this class of compounds and general laboratory safety principles. As of December 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance, and all procedures should be conducted with caution. This guide is intended for use by trained researchers, scientists, and drug development professionals.
This compound is a nucleoside antibiotic isolated from Streptomyces coeruleorubidus with activity against Pseudomonas aeruginosa.[1] As a novel research chemical, comprehensive toxicological data is not available. The following guidelines are provided to ensure the safety of laboratory personnel and the integrity of experimental work.
Quantitative Data
Given the limited publicly available data for this compound, the following table summarizes its known physical and chemical properties.
| Property | Value | Source |
| CAS Number | 121264-06-0 | MedKoo Biosciences[1] |
| Chemical Formula | C39H49N9O12 | MedKoo Biosciences[1] |
| Molecular Weight | 835.87 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | MedKoo Biosciences[1] |
Occupational Exposure Limits (OELs): Specific OELs for this compound have not been established. In the absence of specific data, a cautious approach is recommended. The principles of Occupational Exposure Banding (OEB) for pharmaceuticals can be applied as a framework for risk assessment. It is the responsibility of the user to conduct a risk assessment and determine the appropriate containment and control measures.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal contact and absorption. |
| Body Protection | A laboratory coat or gown. | Protects skin and clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher. | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to control dust and aerosol generation.
-
Pre-Handling: Ensure that a safety shower and eyewash station are accessible. Wash hands thoroughly before donning the required PPE.
-
Weighing: Carefully weigh the required amount of this compound using a tared weigh boat or paper. Use dedicated, clean spatulas.
2. Dissolution:
-
If preparing a solution, slowly add the solvent (e.g., DMSO) to the powder to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store the solid compound and solutions in clearly labeled, tightly sealed containers at the recommended temperatures.
-
Avoid eating, drinking, or smoking in the handling area.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
1. Solid Waste:
-
Collection: Place all solid waste, including unused powder, contaminated PPE (gloves, masks), weigh boats, and pipette tips, into a designated and clearly labeled hazardous waste container.
-
Labeling: The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound."
2. Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.
-
Inactivation: Chemical inactivation of antibiotic solutions with a 10% bleach solution may be considered, but its effectiveness on this compound is unknown. Consult with your institution's Environmental Health and Safety (EHS) department for approved procedures. Autoclaving may not be effective for all antibiotics and is not a substitute for proper chemical waste disposal.
3. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Pacidamycin and a general workflow for its safe handling.
Caption: Mechanism of action of this compound, which inhibits the MraY enzyme.
Caption: Recommended workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
